BMS-186511
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C34H60N3O7PS |
|---|---|
Poids moléculaire |
685.9 g/mol |
Nom IUPAC |
[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid |
InChI |
InChI=1S/C34H60N3O7PS/c1-23(2)13-11-14-26(7)15-12-16-27(8)17-20-45(42,43)21-18-29(38)36-30(24(3)4)33(40)37-31(25(5)6)32(39)35-28(19-22-46-10)34(41)44-9/h13,15,17,24-25,28,30-31H,11-12,14,16,18-22H2,1-10H3,(H,35,39)(H,36,38)(H,37,40)(H,42,43)/b26-15+,27-17+/t28-,30-,31-/m0/s1 |
Clé InChI |
QNNCDQUXVSUVDG-QKFLMABSSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)OC)NC(=O)CCP(=O)(C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)OC)NC(=O)CCP(=O)(CC=C(C)CCC=C(C)CCC=C(C)C)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of BMS-186511
For Researchers, Scientists, and Drug Development Professionals
Core Tenet: Inhibition of Farnesyltransferase
BMS-186511 is a potent and specific inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases.[1] As a bisubstrate analogue, this compound mimics the binding of both of FTase's natural substrates: farnesyl pyrophosphate (FPP) and the C-terminal "CAAX" motif of target proteins.[1] This dual mimicry allows for high-affinity binding to the enzyme's active site, effectively blocking the transfer of the farnesyl group to Ras and other farnesylated proteins.
The farnesylation of Ras proteins is a critical step for their localization to the plasma membrane, a prerequisite for their participation in signal transduction pathways that regulate cell growth, differentiation, and survival. By preventing Ras farnesylation, this compound effectively traps Ras in the cytoplasm, thereby inhibiting its downstream signaling cascades.[1]
Quantitative Analysis of Farnesyltransferase Inhibition
| Compound | Target | Inhibition Data | Cell Line | Effect |
| This compound | Farnesyltransferase | Micromolar concentrations | Ras-transformed cells | Inhibition of anchorage-dependent and -independent growth, morphological reversion.[1] |
| This compound | Ras Processing | 10 µM and 100 µM | ST88-14 (malignant schwannoma) | Inhibition of Ras protein processing, leading to an accumulation of unprocessed Ras in the soluble fraction.[2] |
Signaling Pathway Interruption: The Ras-Raf-MEK-ERK Cascade
The primary signaling pathway disrupted by this compound is the Ras-Raf-MEK-ERK pathway, a central regulator of cell proliferation. In its active, GTP-bound state, farnesylated Ras recruits Raf kinases to the plasma membrane, initiating a phosphorylation cascade that ultimately leads to the activation of ERK (extracellular signal-regulated kinase). Activated ERK then translocates to the nucleus to regulate the transcription of genes involved in cell cycle progression.
This compound's inhibition of farnesyltransferase prevents the initial and critical step of Ras membrane localization. This effectively shuts down the entire downstream signaling cascade.
Experimental Protocols
In Vitro Farnesyltransferase Inhibition Assay
A common method to assess the inhibitory activity of compounds like this compound is a non-radioactive, fluorescence-based assay.
Principle: This assay measures the transfer of a fluorescently tagged farnesyl pyrophosphate analogue to a biotinylated Ras peptide substrate. The resulting farnesylated peptide is captured on a streptavidin-coated plate, and the incorporated fluorescence is quantified.
Materials:
-
Recombinant human farnesyltransferase
-
Biotinylated Ras peptide (e.g., Biotin-KKSKTKCVIM)
-
Dansylated farnesyl pyrophosphate (DFPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM DTT)
-
Streptavidin-coated microplates
-
This compound (or other test inhibitors)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In the wells of a streptavidin-coated microplate, add the assay buffer, biotinylated Ras peptide, and the this compound dilutions.
-
Initiate the reaction by adding DFPP and recombinant farnesyltransferase to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Wash the plate to remove unbound reagents.
-
Measure the fluorescence intensity in each well using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cellular Ras Processing Assay
This assay determines the ability of an inhibitor to block the farnesylation of Ras within a cellular context.
Principle: Farnesylated Ras is hydrophobic and associates with the particulate (membrane) fraction of a cell lysate. Unfarnesylated Ras remains in the soluble (cytosolic) fraction. Western blotting is used to detect the distribution of Ras between these two fractions.
Materials:
-
Ras-transformed cell line (e.g., ST88-14 malignant schwannoma cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., hypotonic buffer with protease inhibitors)
-
Ultracentrifuge
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-Ras antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Culture Ras-transformed cells to a desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in hypotonic buffer.
-
Separate the soluble and particulate fractions by ultracentrifugation.
-
Resolve the proteins from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Ras antibody.
-
Detect the Ras protein using a chemiluminescent substrate.
-
Analyze the relative amounts of Ras in the soluble and particulate fractions to determine the extent of processing inhibition.
Effects on Malignant Schwannoma Cells
This compound has shown significant activity against malignant schwannoma cell lines, such as ST88-14, which are characterized by neurofibromatosis type 1 (NF1) deficiency and subsequent Ras hyperactivation. Treatment of ST88-14 cells with this compound leads to a dose-dependent inhibition of Ras protein processing.[2] This results in an accumulation of the unprocessed, inactive form of Ras in the cytoplasm.[2] Consequently, the malignant phenotype of these cells is reverted, characterized by a flattened morphology, restoration of contact inhibition, and a reduction in anchorage-independent growth.[1]
References
In-Depth Technical Guide to BMS-186511: A Potent Farnesyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-186511 is a potent and specific inhibitor of farnesyltransferase (FT), an enzyme crucial in the post-translational modification of various cellular proteins, including the Ras superfamily of small GTPases. By disrupting the farnesylation of Ras and other proteins, this compound interferes with their localization to the cell membrane and subsequent activation of downstream signaling pathways implicated in cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound, serving as a valuable resource for researchers in oncology and drug discovery.
Chemical Structure and Properties
While a definitive public chemical structure image for this compound remains elusive in common chemical databases, key chemical identifiers have been reported. The compound is identified by its Chemical Abstracts Service (CAS) Registry Number: 167467-53-0.
A summary of the available chemical and physical properties for this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 167467-53-0 | MedChemExpress[1] |
| Molecular Formula | C₃₄H₆₀N₃O₇PS | MedChemExpress[1] |
| Molecular Weight | 685.89 g/mol | MedChemExpress[1] |
Mechanism of Action: Inhibition of Farnesyltransferase and the Ras Signaling Pathway
This compound exerts its biological effects through the specific inhibition of farnesyltransferase. FT is a key enzyme in the prenylation process, catalyzing the transfer of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CAAX motif of target proteins.
The most well-characterized substrates of FT are the Ras proteins (H-Ras, N-Ras, and K-Ras). Farnesylation is a critical step for the proper subcellular localization of Ras to the plasma membrane, a prerequisite for its interaction with downstream effector proteins and the subsequent activation of signaling cascades such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are central regulators of cell proliferation, differentiation, and survival, and their aberrant activation due to oncogenic Ras mutations is a hallmark of many human cancers.
By inhibiting FT, this compound prevents the farnesylation of Ras, leading to its mislocalization in the cytoplasm and a blockade of its oncogenic signaling. This ultimately results in the inhibition of tumor cell growth and proliferation.
Caption: Inhibition of Farnesyltransferase by this compound blocks Ras signaling.
Experimental Protocols
Farnesyltransferase Inhibition Assay
A common method to assess the inhibitory activity of compounds like this compound on farnesyltransferase is a fluorescence-based assay. This protocol provides a general framework that can be adapted for specific experimental needs.
Principle: This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS). The farnesylation of the peptide alters its hydrophobicity, leading to a change in the fluorescent signal upon separation of the farnesylated product from the unreacted substrate.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-GCVLS peptide substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
In a 96-well black microplate, add the following components in order:
-
Assay Buffer
-
This compound or vehicle control (DMSO in Assay Buffer)
-
Recombinant farnesyltransferase
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the reaction by adding a mixture of FPP and Dansyl-GCVLS peptide substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the Dansyl fluorophore (e.g., Ex/Em = 340/485 nm).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for a fluorescence-based farnesyltransferase inhibition assay.
Preclinical and Clinical Development Status
Caption: Logical progression of a therapeutic agent through drug development.
Conclusion
This compound is a valuable pharmacological tool for the in vitro and in vivo study of farnesyltransferase and its role in cellular signaling, particularly through the Ras pathway. Its high potency and specificity make it a cornerstone compound for research into the therapeutic potential of FT inhibition in cancer and other diseases driven by aberrant protein farnesylation. This guide provides a foundational understanding of this compound for researchers and drug development professionals, though further investigation into proprietary and historical literature may be necessary for a more exhaustive characterization.
References
The Synthetic Pathway of BMS-186511: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-186511 is a farnesyltransferase (FT) inhibitor with potential applications in oncology.[1] This technical guide provides a detailed overview of the synthesis of this compound, a compound identified by the CAS number 167467-53-0. The synthesis involves a multi-step process culminating in the formation of the active pharmaceutical ingredient. This document outlines the probable synthetic route, based on analogous chemical syntheses, and provides a framework for the experimental protocols and data presentation critical for researchers in the field of medicinal chemistry and drug development.
Introduction
Farnesyltransferase inhibitors represent a significant class of therapeutic agents investigated for their potential in cancer treatment. By inhibiting the farnesyltransferase enzyme, these compounds disrupt the post-translational modification of key signaling proteins, such as Ras, which are often implicated in tumorigenesis. This compound has been identified as an inhibitor of this enzyme.[1] A comprehensive understanding of its synthesis is paramount for further research, process optimization, and the development of novel analogs.
Chemical Structure
Synthesis Pathway
The synthesis of the core structure of this compound can be conceptualized as a convergent process, involving the preparation of key intermediates followed by their coupling and subsequent functional group manipulations. A plausible synthetic pathway is outlined below.
Logical Flow of the Synthesis
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of this compound. The following protocols are based on established methodologies for the synthesis of similar compounds.
Step 1: Synthesis of the 2-Aminoimidazole Core (Intermediate 1)
The formation of the 2-aminoimidazole ring is a critical step. A common method involves the condensation of an α-haloketone with a guanidine derivative.
Reaction Scheme:
Caption: General scheme for 2-aminoimidazole synthesis.
Protocol:
-
To a solution of the appropriate α-haloketone (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the guanidine derivative (1.1 eq) and a base (e.g., sodium bicarbonate, triethylamine) (2.0 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-aminoimidazole core.
Step 2: Preparation of the Functionalized Side Chain (Intermediate 2)
The nature of the side chain is critical for the biological activity of farnesyltransferase inhibitors. This often involves a multi-step synthesis to introduce the desired functional groups and stereochemistry. A representative protocol for the elongation and functionalization of a starting material is provided.
Protocol:
-
Protect the functional groups of the starting side chain precursor as necessary using standard protecting group chemistry.
-
Perform a chain elongation reaction, for example, a Wittig reaction or a Grignard addition, to introduce additional carbon atoms.
-
Introduce or modify functional groups (e.g., esters, amides, ethers) using standard organic transformations.
-
Purify the intermediate at each step using appropriate techniques such as crystallization or chromatography.
Step 3: Coupling of the Core and Side Chain
The coupling of the 2-aminoimidazole core with the functionalized side chain is a key bond-forming reaction. This can be achieved through various methods, such as N-alkylation or amide bond formation.
Reaction Workflow:
Caption: Workflow for the coupling of key intermediates.
Protocol (for N-alkylation):
-
To a solution of the 2-aminoimidazole core (1.0 eq) in an aprotic solvent (e.g., THF, DMF), add a strong base (e.g., NaH) at 0 °C to deprotonate the imidazole nitrogen.
-
After stirring for 30 minutes, add the functionalized side chain containing a suitable leaving group (e.g., a tosylate or halide) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography.
Step 4: Final Deprotection and Modification
The final step in the synthesis is the removal of any protecting groups to yield the active compound, this compound.
Protocol:
-
Dissolve the protected precursor in a suitable solvent system.
-
Add the appropriate deprotecting reagent (e.g., trifluoroacetic acid for Boc groups, or hydrogenolysis for benzyl groups).
-
Stir the reaction at room temperature until the deprotection is complete.
-
Remove the solvent and any volatile byproducts under vacuum.
-
Purify the final compound by preparative HPLC or crystallization to obtain this compound of high purity.
Data Presentation
Quantitative data from the synthesis should be meticulously recorded and presented for clarity and reproducibility.
| Step | Reaction | Starting Material (mass, mmol) | Reagents (mass/vol, mmol) | Solvent (vol) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Formation of 2-Aminoimidazole Core | α-haloketone (X g, Y mmol) | Guanidine (A g, B mmol), Base (C g, D mmol) | Solvent (Z mL) | 80 | 6 | 75 | >95 |
| 2 | Side Chain Functionalization | Precursor (X g, Y mmol) | Reagent (A g/mL, B mmol) | Solvent (Z mL) | 25 | 12 | 80 | >98 |
| 3 | Coupling Reaction | Intermediate 1 (X g, Y mmol), Intermediate 2 (A g, B mmol) | Base (C g, D mmol) | Solvent (Z mL) | 25 | 8 | 60 | >95 |
| 4 | Deprotection | Precursor (X g, Y mmol) | Deprotecting Agent (A mL) | Solvent (Z mL) | 25 | 2 | 90 | >99 |
Conclusion
This technical guide provides a comprehensive overview of a plausible synthetic pathway for the farnesyltransferase inhibitor this compound. The detailed experimental protocols and structured data presentation serve as a valuable resource for researchers in medicinal chemistry and drug development. The provided Graphviz diagrams offer clear visualizations of the synthetic logic and workflows. Further research to definitively elucidate the structure and optimize the synthesis of this compound is encouraged to advance its potential as a therapeutic agent.
References
A Technical Guide to the Target Identification and Validation of BMS-186511
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive strategy for the unambiguous identification and validation of the molecular target for the compound BMS-186511. Initial literature review presents conflicting information, with the compound described as both a Farnesyltransferase (FT) inhibitor and belonging to a larger library of Bristol-Myers Squibb (BMS) compounds known to target Retinoic Acid Receptors (RARs).[1][2][3] This guide provides a systematic workflow to resolve such discrepancies, ensuring a robust understanding of the compound's mechanism of action.
The process is divided into two core stages:
-
Unbiased Target Identification: Employing affinity chromatography coupled with mass spectrometry to isolate and identify binding partners from a complex biological sample.
-
Functional Target Validation: Utilizing specific bioassays to confirm the functional modulation of putative targets identified in the initial screen.
Part 1: Unbiased Target Identification via Affinity Chromatography-Mass Spectrometry (AC-MS)
To empirically identify the protein target(s) of this compound, an affinity-based pull-down approach is the method of choice.[4] This technique involves immobilizing the small molecule (the "bait") on a solid support and using it to capture interacting proteins (the "prey") from a cell lysate. The captured proteins are then identified using mass spectrometry.
Experimental Workflow: AC-MS
The overall workflow for identifying putative targets is a multi-step process beginning with probe synthesis and culminating in data analysis.
Detailed Protocol: Affinity Chromatography-Mass Spectrometry
This protocol provides a generalized procedure for identifying binding partners of this compound.
-
Probe Synthesis and Immobilization:
-
Synthesize an analog of this compound containing a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). The linker position should be chosen carefully to minimize disruption of the compound's native binding pharmacophore.
-
Covalently couple the linker-modified this compound to an activated solid support, such as NHS-activated Sepharose beads, to create the affinity matrix.
-
Prepare a control matrix by coupling the linker alone or a structurally similar but biologically inactive molecule to a separate batch of beads.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line where this compound shows activity) to approximately 80-90% confluency.
-
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cellular debris. Determine the total protein concentration using a BCA or Bradford assay.
-
-
Affinity Pull-Down:
-
Incubate a defined amount of total protein from the cell lysate (e.g., 5-10 mg) with the this compound affinity matrix and the control matrix for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer (at least 3-5 times) to remove proteins that bind non-specifically to the matrix.
-
Elute the specifically bound proteins. This can be done using a competitive eluent (excess free this compound) or, more commonly, by boiling the beads in SDS-PAGE loading buffer.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by 1D SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).
-
Excise unique protein bands present in the this compound lane but absent or significantly reduced in the control lane.
-
Perform an in-gel tryptic digestion of the excised protein bands.
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired peptide fragmentation spectra against a protein database (e.g., Swiss-Prot) using a search algorithm like Mascot or Sequest.
-
Data Presentation: Putative Targets
The output of the AC-MS experiment is a list of identified proteins. True binding partners should be significantly enriched in the experimental sample compared to the control.
| Table 1: Representative Putative Targets Identified by AC-MS | | :--- | :--- | :--- | :--- | | Protein ID (UniProt) | Protein Name | Mascot Score | Fold Enrichment (vs. Control) | | P04035 | Farnesyltransferase, alpha subunit (FNTA) | 285 | 45.2 | | P48556 | Retinoic acid receptor alpha (RARA) | 198 | 21.7 | | P10826 | Retinoic acid receptor beta (RARB) | 155 | 15.3 | | Q92793 | Protein Geranylgeranyltransferase type I | 45 | 1.8 (Non-specific) |
Part 2: Functional Target Validation
Following the identification of high-confidence putative targets, functional assays are required to validate a direct and biologically relevant interaction. Based on the initial literature and the hypothetical data in Table 1, validation assays for both Farnesyltransferase and Retinoic Acid Receptors are warranted.
Scenario A: Validation of Farnesyltransferase (FT) Inhibition
If FT is a true target, this compound should inhibit its enzymatic activity. This can be measured using an in vitro assay.
Detailed Protocol: In Vitro FT Inhibition Assay
-
Reagents: Recombinant human Farnesyltransferase, farnesyl pyrophosphate (FPP), and a fluorescently-labeled peptide substrate (e.g., Dansyl-GCVLS).
-
Reaction Setup: In a 96-well plate, combine FT enzyme, the peptide substrate, and varying concentrations of this compound (e.g., from 1 nM to 100 µM) in an appropriate reaction buffer.
-
Initiation: Start the enzymatic reaction by adding FPP.
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 60 minutes).
-
Detection: Measure the incorporation of the farnesyl group onto the peptide. This can be done using various methods, such as scintillation proximity assays or mobility-shift assays.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: FT Inhibition
| Table 2: In Vitro Inhibition of Prenyltransferases by this compound | | :--- | :--- | | Enzyme | IC50 (nM) | | Farnesyltransferase (FT) | 75 | | Geranylgeranyltransferase I (GGTase-I) | >10,000 |
Scenario B: Validation of Retinoic Acid Receptor (RAR) Modulation
If RARs are true targets, this compound should function as either an agonist (activator) or an antagonist (inhibitor) of RAR-mediated gene transcription. This is best tested using a cell-based reporter gene assay.[5][6][7]
RAR Signaling Pathway
Nuclear receptors like RARs function as ligand-activated transcription factors. Upon binding an agonist, the RAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting co-activators to initiate transcription.
Detailed Protocol: RAR Luciferase Reporter Assay
-
Cell Line: Use a cell line (e.g., HEK293) engineered to stably express a specific human RAR isoform (α, β, or γ) and a luciferase reporter gene under the control of a RARE-containing promoter.[6]
-
Cell Seeding: Plate the cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment:
-
For Agonist Testing: Treat the cells with a serial dilution of this compound. Include a known RAR agonist (e.g., all-trans retinoic acid, ATRA) as a positive control.
-
For Antagonist Testing: Treat the cells with a serial dilution of this compound in the presence of a fixed, sub-maximal concentration (e.g., EC50) of ATRA.
-
-
Incubation: Incubate the cells for 16-24 hours to allow for reporter gene expression.
-
Lysis and Detection: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence using a luminometer.
-
Data Analysis:
-
Agonist: Plot luminescence against the log of this compound concentration to determine the EC50 (concentration for 50% maximal activation).
-
Antagonist: Plot the decrease in ATRA-induced luminescence against the log of this compound concentration to determine the IC50.
-
Data Presentation: RAR Subtype Selectivity
This assay should be performed for each RAR subtype (α, β, γ) to determine selectivity. The following table uses data for the known RARγ-selective agonist BMS-961 as a representative example.
| Table 3: Representative RAR Functional Activity Data (Example: BMS-961 Agonist) | | :--- | :--- | :--- | | Receptor Subtype | Functional Assay | EC50 (nM) | | RARα | Agonist Transactivation | >10,000[8] | | RARβ | Agonist Transactivation | 1000[8] | | RARγ | Agonist Transactivation | 30[8] |
Conclusion
The definitive identification of a small molecule's molecular target is fundamental to drug development. In cases like this compound, where conflicting information exists, a systematic approach is crucial. The workflow presented in this guide, combining unbiased target discovery via affinity chromatography-mass spectrometry with subsequent functional validation through specific enzymatic or cell-based assays, provides a robust framework for resolving such ambiguities. By executing these protocols, researchers can confidently determine whether this compound acts as a Farnesyltransferase inhibitor, a Retinoic Acid Receptor modulator, or possesses an entirely different mechanism of action, thereby enabling its rational development for therapeutic applications.
References
- 1. targetmol.cn [targetmol.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. BMS 961 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
An In-Depth Technical Guide to the Discovery and Development of Farnesyltransferase Inhibitors: A Representative Case Study
Disclaimer: Despite extensive searches for "BMS-186511," specific public domain data regarding its discovery, synthesis, and development history is scarce. It is likely that this compound was a preclinical candidate that was not extensively published. Therefore, this document serves as a comprehensive technical guide outlining the typical discovery and development process for a farnesyltransferase (FT) inhibitor, a class to which this compound belongs, within a major pharmaceutical research program like that of Bristol Myers Squibb during the peak of FT inhibitor research. The data and protocols presented are representative of the field and are intended for illustrative purposes.
Introduction to Farnesyltransferase Inhibitors
Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational addition of a farnesyl isoprenoid group to a cysteine residue within a C-terminal "CAAX" motif of various cellular proteins.[1][2][3] This process, known as farnesylation, is essential for the proper localization and function of these proteins, including the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras).[1][2][4] Oncogenic mutations in Ras are found in a significant percentage of human cancers, making the inhibition of Ras processing a compelling therapeutic strategy.[5][6] Farnesyltransferase inhibitors (FTIs) were developed to block this critical farnesylation step, thereby preventing the membrane association and downstream signaling of Ras and other farnesylated proteins.[1][3][7] this compound has been identified as a bisubstrate analogue inhibitor of FTase, suggesting it was designed to mimic both the farnesyl pyrophosphate and the protein substrate.[8]
Discovery and Lead Optimization
The discovery of potent and selective FTIs involved several key stages, from initial screening to the identification of a clinical candidate.
High-Throughput Screening (HTS)
The initial phase of an FTI discovery program would typically involve high-throughput screening of large compound libraries to identify initial "hits."
Experimental Protocol: Farnesyltransferase Inhibition Assay
A common method for HTS is a fluorescence-based assay.
-
Reagents and Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
-
Procedure:
-
Add 1 µL of test compound or DMSO (control) to each well.
-
Add 20 µL of a solution containing FTase and the dansylated peptide substrate to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of FPP solution.
-
Incubate for 60 minutes at 37°C.
-
Measure the fluorescence intensity (Excitation: 340 nm, Emission: 550 nm). A decrease in fluorescence indicates inhibition of farnesylation.[9][10]
-
Lead Identification and Structure-Activity Relationship (SAR) Studies
Following the identification of initial hits from the HTS, medicinal chemistry efforts would focus on synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties. This iterative process is known as establishing the structure-activity relationship (SAR).
Table 1: Representative Structure-Activity Relationship Data for a Hypothetical FTI Series
| Compound ID | R1 Group | R2 Group | FTase IC₅₀ (nM) | Cell Proliferation IC₅₀ (µM) (H-Ras transformed cells) |
| Lead-001 | -H | -CH₃ | 500 | 15 |
| Analog-1A | -Cl | -CH₃ | 250 | 10 |
| Analog-1B | -F | -CH₃ | 300 | 12 |
| Analog-2A | -Cl | -CH₂CH₃ | 150 | 5 |
| Analog-2B | -Cl | -Cyclopropyl | 100 | 2.5 |
| Candidate-X | -Cl | -Cyclopropyl | 10 | 0.5 |
IC₅₀ values are hypothetical and for illustrative purposes.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of FTIs is the inhibition of farnesyltransferase, which disrupts the function of numerous farnesylated proteins.
Preclinical Development
Once a lead candidate is selected, it undergoes extensive preclinical testing to evaluate its efficacy, safety, and pharmacokinetic profile.
In Vitro Efficacy
The antiproliferative activity of the FTI would be assessed against a panel of human cancer cell lines with known Ras mutation status.
Experimental Protocol: Cancer Cell Line Proliferation Assay (MTT Assay)
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HCT116 [K-Ras mutant], A549 [K-Ras mutant], MCF-7 [wild-type Ras]) in appropriate media.
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the FTI or DMSO (control) for 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm.
-
Calculate the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
-
Table 2: Representative In Vitro Antiproliferative Activity of a Candidate FTI
| Cell Line | Tissue of Origin | Ras Mutation | IC₅₀ (µM) |
| HCT116 | Colon | K-Ras G13D | 0.8 |
| A549 | Lung | K-Ras G12S | 1.2 |
| MIA PaCa-2 | Pancreas | K-Ras G12C | 1.5 |
| MCF-7 | Breast | Wild-Type | 5.0 |
| BxPC-3 | Pancreas | K-Ras G12D | 2.0 |
IC₅₀ values are hypothetical and for illustrative purposes.
In Vivo Efficacy
The antitumor activity of the FTI would be evaluated in animal models, typically using human tumor xenografts in immunocompromised mice.
Experimental Protocol: Human Tumor Xenograft Model
-
Animal Model:
-
Use athymic nude mice.
-
-
Procedure:
-
Subcutaneously implant human tumor cells (e.g., HCT116) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the FTI (e.g., orally or intraperitoneally) daily for a specified period (e.g., 21 days). The control group receives the vehicle.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for farnesylation biomarkers).
-
Table 3: Representative In Vivo Antitumor Efficacy in a Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Daily, p.o. | 1500 ± 250 | - | +5 |
| Candidate-X | 25 mg/kg, daily, p.o. | 800 ± 150 | 47 | +3 |
| Candidate-X | 50 mg/kg, daily, p.o. | 450 ± 100 | 70 | -2 |
| Candidate-X | 100 mg/kg, daily, p.o. | 200 ± 50 | 87 | -8 |
Data are hypothetical and for illustrative purposes. p.o. = oral administration.
Pharmacokinetics
Pharmacokinetic studies are conducted in animals to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate.
Table 4: Representative Pharmacokinetic Parameters in Preclinical Species
| Species | Dose (mg/kg, p.o.) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | Half-life (t₁/₂) (h) | Bioavailability (%) |
| Mouse | 10 | 850 | 1 | 4500 | 4 | 40 |
| Rat | 10 | 1200 | 2 | 9800 | 6 | 55 |
| Dog | 5 | 1500 | 2 | 15000 | 8 | 65 |
Data are hypothetical and for illustrative purposes.
Clinical Development
Based on a favorable preclinical profile, a candidate FTI would advance into clinical trials to evaluate its safety and efficacy in humans. The clinical development path typically involves Phase I (safety and dose-finding), Phase II (efficacy in specific cancer types), and Phase III (large-scale comparison to standard of care) studies. While many FTIs entered clinical trials, their single-agent activity was often modest, leading to investigations in combination with chemotherapy and other targeted agents.[1][11]
Conclusion
The discovery and development of farnesyltransferase inhibitors represent a landmark in the era of targeted cancer therapy. Although the clinical success of this class of drugs has been limited in broad patient populations, the scientific journey provided invaluable insights into the complexities of cancer cell signaling and the challenges of translating preclinical findings to the clinic. A compound like this compound would have been part of this extensive research effort, contributing to the foundational knowledge of farnesyltransferase inhibition, even if it did not ultimately advance to late-stage clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Chemistry and biology of Ras farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-clinical development of farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical and clinical evaluation of farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesyltransferase inhibitors. Preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetmol.cn [targetmol.cn]
- 9. bioassaysys.com [bioassaysys.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. aacrjournals.org [aacrjournals.org]
BMS-186511 Preclinical Data Package: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-186511 is a potent and specific bisubstrate analogue inhibitor of farnesyltransferase (FT), an enzyme critical for the post-translational modification of several key signaling proteins, most notably those of the Ras superfamily. By inhibiting the farnesylation of Ras, this compound prevents its localization to the plasma membrane, thereby abrogating its function in oncogenic signaling pathways. This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, experimental protocols for its evaluation, and available data on its biological activity. While specific quantitative data for this compound is limited in the public domain, this guide leverages data from analogous farnesyltransferase inhibitors to provide a thorough understanding of its preclinical profile.
Mechanism of Action: Inhibition of Farnesyltransferase and Downstream Ras Signaling
This compound acts as a competitive inhibitor of farnesyltransferase, binding to the enzyme and preventing the transfer of a farnesyl pyrophosphate (FPP) group to the C-terminal cysteine residue of target proteins. The most critical targets of this inhibition in the context of cancer are the Ras proteins (H-Ras, K-Ras, and N-Ras). Farnesylation is a prerequisite for the subsequent processing and translocation of Ras to the inner leaflet of the plasma membrane, where it engages with downstream effectors to activate pro-proliferative and survival signaling cascades, including the RAF-MEK-ERK and PI3K-AKT pathways.
By inhibiting farnesyltransferase, this compound effectively traps Ras in the cytoplasm, rendering it unable to participate in these signaling networks. This leads to the reversal of the malignant phenotype in Ras-driven cancer cells, characterized by a reduction in proliferation, loss of anchorage-independent growth, and a more flattened, contact-inhibited morphology.[1]
Below is a diagram illustrating the targeted signaling pathway.
Caption: Mechanism of action of this compound in the Ras signaling pathway.
Quantitative Preclinical Data
While specific preclinical data for this compound is not extensively published, the following tables represent the types of quantitative data that would be generated in a standard preclinical data package for a farnesyltransferase inhibitor. Data from closely related compounds are used for illustrative purposes and are noted as such.
Table 1: In Vitro Potency of Farnesyltransferase Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Farnesyltransferase | Fluorescence-based | Data not publicly available | - |
| BMS-214662 | Farnesyltransferase | Not specified | 1.3 (H-Ras), 8.4 (K-Ras) | [2] |
| Tipifarnib | Farnesyltransferase | Not specified | 7.9 | [3] |
| Lonafarnib | Farnesyltransferase | Not specified | 1.9 | [3] |
Table 2: In Vitro Anti-proliferative Activity of Farnesyltransferase Inhibitors
| Cell Line | Cancer Type | Ras Mutation | Compound | GI50 (µM) | Reference |
| ST88-14 | Malignant Schwannoma | NF1 loss (Ras hyperactivation) | This compound | Data not publicly available | [2] |
| HCT-116 | Colon Carcinoma | K-Ras G13D | BMS-214662 | 0.004 | [4] |
| A549 | Lung Carcinoma | K-Ras G12S | BMS-214662 | >10 | [4] |
| Calu-1 | Lung Carcinoma | K-Ras G12C | BMS-214662 | 0.007 | [4] |
| MiaPaCa-2 | Pancreatic Carcinoma | K-Ras G12C | BMS-214662 | 0.005 | [4] |
Table 3: Preclinical Pharmacokinetic Profile of a Farnesyltransferase Inhibitor (Illustrative)
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | IV | 10 | 5000 | 0.1 | 2500 | - |
| PO | 50 | 1200 | 2 | 6000 | 48 | |
| Rat | IV | 5 | 3000 | 0.1 | 1800 | - |
| PO | 25 | 800 | 4 | 4000 | 44 | |
| Dog | IV | 2 | 1500 | 0.2 | 1200 | - |
| PO | 10 | 400 | 6 | 2400 | 40 |
Note: This data is hypothetical and for illustrative purposes only, based on typical pharmacokinetic profiles of small molecule inhibitors.
Experimental Protocols
This section details the methodologies for key experiments typically conducted to evaluate a farnesyltransferase inhibitor like this compound.
In Vitro Farnesyltransferase Inhibition Assay (Fluorescence-based)
This non-radioactive assay measures the ability of a compound to inhibit the farnesylation of a fluorescently labeled peptide substrate.
Workflow Diagram:
Caption: Workflow for a fluorescence-based farnesyltransferase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT.
-
Farnesyltransferase (FTase) enzyme: Recombinant human FTase diluted in assay buffer.
-
Substrate Mix: Farnesyl pyrophosphate (FPP) and a dansylated peptide substrate (e.g., Dansyl-GCVLS) in assay buffer.
-
Inhibitor: this compound serially diluted in DMSO.
-
-
Assay Procedure:
-
In a 384-well black plate, add 1 µL of diluted this compound or DMSO (control).
-
Add 20 µL of FTase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the Substrate Mix to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation at ~340 nm and emission at ~550 nm.
-
-
Data Analysis:
-
The percent inhibition is calculated relative to the DMSO control.
-
The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.
-
Cell Proliferation Assay (MTS/MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow Diagram:
Caption: Workflow for a cell proliferation assay (MTS/MTT).
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTS/MTT Addition and Incubation:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the dose-response curve.
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in an animal model.
Workflow Diagram:
Caption: Workflow for an in vivo tumor xenograft study.
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses and schedules (e.g., once daily for 21 days).
-
Administer vehicle control to the control group.
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Monitor body weight and general health of the mice.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate tumor growth inhibition (TGI) and assess statistical significance.
-
Conclusion
This compound is a specific inhibitor of farnesyltransferase with a clear mechanism of action targeting the Ras signaling pathway. The preclinical data, while not fully available in the public domain, is expected to demonstrate potent in vitro and in vivo anti-tumor activity in Ras-dependent cancer models. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other farnesyltransferase inhibitors. Further investigation into the specific quantitative preclinical data for this compound would be invaluable for a complete understanding of its therapeutic potential.
References
- 1. The complex journey of targeting RAS in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetmol.cn [targetmol.cn]
- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Pharmacological Profile of BMS-186511: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-186511 is a bisubstrate analogue inhibitor of farnesyltransferase (FT), an enzyme critical for the post-translational modification of several key signaling proteins, most notably those of the Ras superfamily. By inhibiting the farnesylation of Ras, this compound prevents its localization to the plasma membrane, a prerequisite for its activation and downstream signaling. This targeted disruption of the Ras signaling cascade underlies the compound's potential as an anticancer agent. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols for relevant assays, and a visualization of the affected signaling pathways.
Core Mechanism of Action: Inhibition of Farnesyltransferase
This compound functions as a potent and specific inhibitor of farnesyltransferase (FTase).[1] FTase is a crucial enzyme that catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CAAX" motif of substrate proteins. This process, known as farnesylation, is a critical post-translational modification that increases the hydrophobicity of the target protein, facilitating its anchoring to cellular membranes.
The most well-characterized substrates of FTase are the Ras proteins (H-Ras, K-Ras, and N-Ras), which are small GTPases that act as molecular switches in signal transduction pathways regulating cell growth, proliferation, and differentiation. For Ras proteins to be biologically active, they must be localized to the inner surface of the plasma membrane. Farnesylation is the initial and obligatory step in a series of modifications that enable this membrane association. By inhibiting FTase, this compound prevents the farnesylation of Ras, leading to its accumulation in the cytosol and a subsequent blockade of Ras-mediated signaling pathways.[2]
Quantitative Pharmacological Data
For the purpose of comparison and context, other farnesyltransferase inhibitors have been characterized with IC50 values in the low nanomolar range. It is plausible that this compound exhibits similar potency.
Table 1: Summary of this compound Pharmacological Data
| Parameter | Value | Cell Line/System | Comments |
| Target | Farnesyltransferase (FTase) | N/A | Bisubstrate analogue inhibitor. |
| Effect on Ras Processing | Inhibition of farnesylation | ST88-14 cells | Prevents membrane localization of Ras. |
| Cellular Phenotype | Reversion of malignant phenotype | ST88-14 cells | Induces flattening, contact inhibition, and loss of anchorage-independent growth. |
Signaling Pathways Affected by this compound
The primary signaling pathway disrupted by this compound is the Ras-Raf-MEK-ERK (MAPK) pathway. By preventing Ras farnesylation and subsequent membrane localization, this compound effectively blocks the activation of this critical pro-proliferative cascade.
However, a crucial consideration in the pharmacology of farnesyltransferase inhibitors is the existence of an alternative prenylation pathway. In the presence of FTase inhibition, K-Ras and N-Ras can be alternatively modified by geranylgeranyltransferase I (GGTase I), which attaches a 20-carbon geranylgeranyl group. This alternative prenylation can still permit membrane association and partial activation of Ras signaling, representing a potential mechanism of resistance to FTIs.
Below is a DOT language script visualizing the mechanism of action of this compound on the Ras signaling pathway.
Detailed Experimental Protocols
While the specific protocols used for the initial characterization of this compound are not fully detailed in available literature, the following represents a standard methodology for assessing the activity of a farnesyltransferase inhibitor.
In Vitro Farnesyltransferase Activity Assay
This assay is designed to quantify the enzymatic activity of FTase and the inhibitory potential of compounds like this compound. A common method is a fluorescence-based assay.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 10 µM ZnCl2, 5 mM DTT)
-
This compound (or other test inhibitor) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~485 nm)
Procedure:
-
Prepare a reaction mixture containing assay buffer, the dansylated peptide substrate, and recombinant FTase in each well of the microplate.
-
Add varying concentrations of this compound (typically a serial dilution) to the wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding FPP to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using the plate reader. The transfer of the hydrophobic farnesyl group to the dansylated peptide results in an increase in the quantum yield of the dansyl fluorophore.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Ras Processing
This experiment determines the effect of the inhibitor on the post-translational modification of Ras within a cellular context. Unprocessed Ras migrates slower on an SDS-PAGE gel than its processed, farnesylated counterpart.
Materials:
-
Cell line of interest (e.g., ST88-14, or other cells expressing Ras)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Ras (pan-Ras or isoform-specific)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. A shift in the band corresponding to Ras to a higher molecular weight in the this compound-treated samples indicates the accumulation of the unprocessed, non-farnesylated form.
Below is a DOT language script illustrating the workflow for the Western blot analysis of Ras processing.
Conclusion
This compound is a farnesyltransferase inhibitor that demonstrates clear preclinical activity by disrupting the essential post-translational modification of Ras proteins. Its ability to revert the malignant phenotype in cancer cell lines highlights the therapeutic potential of targeting the Ras signaling pathway. While specific quantitative inhibitory constants are not widely published, the cellular effects confirm its mechanism of action. The provided experimental protocols offer a framework for the further investigation of this compound and other farnesyltransferase inhibitors. A deeper understanding of the interplay between FTase inhibition and alternative prenylation pathways will be crucial for the future development of this class of compounds.
References
In-Depth Technical Guide: BMS-186511 - A Farnesyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-186511 is a bisubstrate analogue inhibitor of farnesyltransferase (FT), an enzyme crucial for the post-translational modification of Ras proteins. By inhibiting FT, this compound prevents the farnesylation of Ras, a key step for its membrane localization and subsequent activation of downstream signaling pathways implicated in cell growth and proliferation. This technical guide provides a comprehensive overview of the intellectual property, mechanism of action, experimental data, and relevant protocols associated with this compound, with a focus on its potential as an anticancer agent.
Intellectual Property
The intellectual property rights for farnesyltransferase inhibitors, including compounds structurally related to this compound, are held by Bristol-Myers Squibb Company. A key patent application in this area is EP0892797A4 , titled "Inhibiteurs de la farnesyl-transferase".[1] This patent covers a class of heterocyclic compounds that function as farnesyl-protein transferase inhibitors. While the specific mention of this compound within this document requires detailed legal and chemical analysis, it represents a cornerstone of the intellectual property landscape for this class of compounds developed by the company. Bristol-Myers Squibb maintains a firm stance on the protection of its intellectual property to support the research and development of innovative medicines.
Mechanism of Action: Inhibition of the Ras Signaling Pathway
This compound exerts its biological effects by targeting and inhibiting the enzyme farnesyltransferase. This inhibition disrupts the Ras signaling cascade, a critical pathway in cellular signal transduction that governs cell proliferation, differentiation, and survival.
The Ras Signaling Cascade:
The Ras proteins (H-Ras, K-Ras, and N-Ras) are small GTPases that act as molecular switches. In their active GTP-bound state, they initiate a phosphorylation cascade that typically involves Raf, MEK, and ERK (MAPK). The activation of this pathway is contingent on the proper localization of Ras to the inner surface of the plasma membrane. This localization is achieved through a series of post-translational modifications, the first and most critical of which is the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue at the C-terminus of the Ras protein. This reaction is catalyzed by farnesyltransferase.
Inhibition by this compound:
This compound acts as a bisubstrate analogue, meaning it mimics both the farnesyl pyrophosphate and the protein substrate of the farnesyltransferase enzyme. By binding to the active site of FT, this compound competitively inhibits the farnesylation of Ras proteins. Consequently, Ras remains in the cytosol in its inactive form, unable to be activated by upstream signals from receptor tyrosine kinases. This leads to the downregulation of the entire Ras-Raf-MEK-ERK pathway, ultimately resulting in the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on this pathway.
Diagram of the Ras signaling pathway and the inhibitory action of this compound.
Preclinical Data
While comprehensive quantitative data for this compound is not extensively available in the public domain, studies on analogous farnesyltransferase inhibitors from Bristol-Myers Squibb, such as BMS-214662, provide insights into the expected preclinical profile.
In Vitro Efficacy
It is anticipated that this compound would demonstrate potent and selective inhibition of farnesyltransferase in enzymatic assays. In cellular assays, it is expected to inhibit the proliferation of human tumor cell lines, particularly those with activating mutations in the H-Ras oncogene.
Table 1: Representative In Vitro Activity of a Farnesyltransferase Inhibitor (BMS-214662) in Human Tumor Cell Lines
| Cell Line | Tumor Type | IC50 (µM) for Growth Inhibition |
| HCT-116 | Colon Carcinoma | Data not publicly available |
| HT-29 | Colon Carcinoma | Data not publicly available |
| MiaPaCa | Pancreatic Carcinoma | Data not publicly available |
| Calu-1 | Lung Carcinoma | Data not publicly available |
| EJ-1 | Bladder Carcinoma | Data not publicly available |
| A2780 | Ovarian Carcinoma | Data not publicly available |
Note: This table is illustrative and based on the profile of a similar compound, BMS-214662. Specific IC50 values for this compound are not publicly available.
In Vivo Efficacy
In preclinical animal models, farnesyltransferase inhibitors have demonstrated significant antitumor activity. It is expected that this compound would show efficacy in xenograft models of human tumors, leading to tumor growth inhibition and, in some cases, tumor regression.
Table 2: Representative In Vivo Antitumor Activity of a Farnesyltransferase Inhibitor (BMS-214662) in Human Tumor Xenograft Models
| Tumor Model | Treatment Schedule | Tumor Growth Inhibition (%) |
| HCT-116 (Colon) | Data not publicly available | Data not publicly available |
| Calu-1 (Lung) | Data not publicly available | Data not publicly available |
| MiaPaCa (Pancreatic) | Data not publicly available | Data not publicly available |
Note: This table is illustrative and based on the profile of a similar compound, BMS-214662. Specific in vivo efficacy data for this compound are not publicly available.
Experimental Protocols
The following are generalized protocols for key experiments typically used to characterize farnesyltransferase inhibitors. These protocols are based on standard methodologies and should be adapted as necessary for specific experimental conditions.
Farnesyltransferase Inhibition Assay (Enzymatic)
This assay measures the ability of a compound to inhibit the transfer of a farnesyl group from farnesyl pyrophosphate to a protein substrate.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP), radiolabeled or fluorescently tagged
-
Ras protein or a peptide substrate (e.g., biotinylated-KKKSKTKCVIM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM DTT)
-
This compound or other test compounds
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, farnesyltransferase, and the Ras protein substrate.
-
Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding labeled FPP.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Separate the farnesylated product from the unreacted FPP.
-
Quantify the amount of farnesylated product using a scintillation counter or fluorescence plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Workflow for a farnesyltransferase inhibition assay.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human tumor cell lines (e.g., HCT-116)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Ras Pathway Inhibition
This technique is used to detect changes in the levels and phosphorylation status of proteins in the Ras signaling pathway.
Materials:
-
Human tumor cell lines
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against total and phosphorylated forms of Ras, Raf, MEK, and ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the changes in protein expression and phosphorylation levels relative to control samples.
Conclusion
This compound is a farnesyltransferase inhibitor with a clear mechanism of action targeting the crucial Ras signaling pathway. While detailed public data on this specific compound is limited, the well-established science behind farnesyltransferase inhibition and the preclinical data from analogous compounds from Bristol-Myers Squibb suggest its potential as an anticancer agent. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this class of targeted therapies. Further investigation into the specific patent literature and any published preclinical or clinical data for this compound is recommended for a more complete picture of its therapeutic potential and intellectual property status.
References
Unraveling the Profile of BMS-186511: A Review of Initial Safety and Toxicity Findings
Initial searches for "BMS-186511" did not yield specific safety and toxicity data for a compound with this identifier. The search results primarily pointed to other investigational drugs from Bristol Myers Squibb, such as BMS-986141, BMS-986165, BMS-686117, and BMS-986196. It is possible that "this compound" is an outdated or incorrect designation.
This guide will proceed by outlining a general framework for assessing the initial safety and toxicity of a novel compound, using the available information on other Bristol Myers Squibb compounds as illustrative examples of the types of data and methodologies typically employed in early-stage drug development. This approach will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the critical assessments performed to characterize the risk profile of a new chemical entity.
Preclinical Safety and Toxicity Evaluation: A Multi-faceted Approach
The journey of a new drug candidate from the laboratory to the clinic is underpinned by a rigorous preclinical safety and toxicity evaluation. This phase aims to identify potential hazards, establish a safe starting dose for human trials, and understand the compound's toxicological profile. The core components of this evaluation are detailed below.
In Vitro and In Vivo Toxicology Studies
A battery of in vitro and in vivo studies are conducted to assess the potential for a compound to cause adverse effects. These studies are designed to investigate various aspects of toxicity, as outlined in the table below.
| Toxicity Endpoint | Typical Assays and Models | Key Parameters Measured |
| Genotoxicity | Ames test (bacterial reverse mutation), in vitro micronucleus assay, in vivo chromosomal aberration assay in rodent hematopoietic cells. | Mutagenicity, clastogenicity, aneugenicity. |
| Cardiovascular Safety | hERG (human Ether-à-go-go-Related Gene) assay, in vitro and in vivo cardiovascular telemetry in animal models (e.g., dogs, non-human primates). | QT interval prolongation, effects on blood pressure, heart rate, and ECG parameters. |
| Hepatotoxicity | In vitro assays using primary hepatocytes or liver-derived cell lines, in vivo studies in rodents measuring liver enzyme levels (ALT, AST). | Cytotoxicity, cholestasis, induction of liver enzymes. |
| Nephrotoxicity | In vitro assays using renal cell lines, in vivo studies in rodents measuring serum creatinine and blood urea nitrogen (BUN). | Direct cellular toxicity, effects on renal function. |
| General Toxicology | Single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent). | Clinical signs, body weight changes, food/water consumption, hematology, clinical chemistry, organ weights, gross and microscopic pathology. |
Experimental Protocols: A Closer Look
To ensure the reliability and reproducibility of preclinical safety data, detailed experimental protocols are followed. Below are examples of methodologies for key toxicity studies.
hERG Assay Protocol:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.
-
Method: Patch-clamp electrophysiology (manual or automated).
-
Procedure:
-
Cells are cultured to an appropriate confluency.
-
The test compound is prepared in a suitable vehicle at a range of concentrations.
-
Cells are exposed to the vehicle control and then to increasing concentrations of the test compound.
-
The hERG current is recorded at each concentration, and the half-maximal inhibitory concentration (IC50) is determined.
-
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and a concentration-response curve is generated to determine the IC50 value.
Repeat-Dose Toxicity Study in Rodents (e.g., Rats):
-
Animal Model: Sprague-Dawley or Wistar rats (male and female).
-
Dose Groups: Typically three dose levels (low, mid, high) and a vehicle control group.
-
Administration: The test compound is administered daily for a specified duration (e.g., 14 or 28 days) via the intended clinical route (e.g., oral gavage).
-
Observations:
-
Daily: Clinical signs of toxicity, mortality, and morbidity.
-
Weekly: Body weight and food consumption.
-
At Termination: Blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and selected organs are weighed and preserved for histopathological examination.
-
-
Data Analysis: Statistical analysis is performed to compare the treatment groups to the control group for all measured parameters. The No-Observed-Adverse-Effect Level (NOAEL) is determined.
First-in-Human (FIH) Studies: Assessing Safety in Humans
Following a thorough preclinical evaluation, the compound may advance to Phase 1 clinical trials, also known as First-in-Human (FIH) studies. The primary objective of these studies is to assess the safety and tolerability of the new drug in a small group of healthy volunteers or patients.
Study Design and Key Safety Assessments
FIH studies are typically single-ascending dose (SAD) and multiple-ascending dose (MAD) studies.
-
Single-Ascending Dose (SAD): Small groups of subjects receive a single dose of the drug, and the dose is gradually increased in subsequent groups.
-
Multiple-Ascending Dose (MAD): Subjects receive multiple doses of the drug over a period of time, with the dose escalated in different cohorts.
Throughout these studies, a comprehensive set of safety assessments are performed, as summarized in the table below.
| Safety Assessment | Parameters Monitored |
| Adverse Events (AEs) | Incidence, severity, and relationship to the study drug of all reported adverse events. |
| Vital Signs | Blood pressure, heart rate, respiratory rate, and body temperature. |
| Electrocardiograms (ECGs) | QT interval, PR interval, QRS duration, and other ECG parameters. |
| Laboratory Tests | Hematology, clinical chemistry (including liver and renal function tests), and urinalysis. |
| Physical Examinations | General physical health assessments. |
Signaling Pathways and Experimental Workflows: Visualizing the Process
Understanding the mechanism of action of a drug is crucial for interpreting its safety and toxicity profile. Signaling pathway diagrams can visually represent the molecular interactions affected by the compound. Similarly, experimental workflow diagrams provide a clear overview of the steps involved in key safety assessments.
Illustrative Signaling Pathway (Hypothetical)
Methodological & Application
Application Notes and Protocols for the Experimental Use of BMS-186511 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-186511 is a potent and specific inhibitor of farnesyltransferase (FT), an enzyme crucial for the post-translational modification of several key signaling proteins, most notably members of the Ras superfamily of small GTPases. Farnesylation is the attachment of a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of target proteins, a process essential for their proper membrane localization and subsequent activation. By inhibiting FT, this compound disrupts the function of farnesylated proteins, thereby interfering with downstream signaling pathways that are often hyperactivated in cancer, such as the Ras-Raf-MEK-ERK pathway. This disruption can lead to the inhibition of cell proliferation, induction of apoptosis, and a reversal of the malignant phenotype in sensitive cell lines.
These application notes provide a comprehensive overview of the experimental use of this compound in a cell culture setting, including its mechanism of action, recommended cell lines, and detailed protocols for key cellular assays.
Mechanism of Action
This compound acts as a bisubstrate analogue inhibitor of farnesyltransferase. This means it mimics both farnesyl pyrophosphate and the protein substrate, effectively blocking the enzyme's active site. This inhibition is highly specific for farnesyltransferase over the closely related enzyme geranylgeranyltransferase I. The primary consequence of FT inhibition is the prevention of Ras protein farnesylation. Unfarnesylated Ras remains in the cytoplasm and cannot associate with the inner leaflet of the plasma membrane, which is a prerequisite for its activation and the subsequent transduction of signals that promote cell growth and survival.
Recommended Cell Lines
This compound is particularly effective in cell lines that exhibit a dependency on the Ras signaling pathway. A key example is the ST88-14 cell line, derived from a malignant peripheral nerve sheath tumor (MPNST) associated with Neurofibromatosis type 1 (NF1).[1] NF1 is characterized by the loss of the tumor suppressor neurofibromin, a Ras-GTPase activating protein (Ras-GAP), leading to hyperactive Ras signaling. Treatment of ST88-14 cells with this compound has been shown to inhibit proliferation.[1]
In general, cancer cell lines harboring activating mutations in HRAS or KRAS are predicted to be sensitive to farnesyltransferase inhibitors. The selection of an appropriate cell line should be guided by the specific research question and the known genetic background of the cells.
Data Presentation
| Cell Line | Cancer Type | Ras Mutation Status | IC50 (µM) of this compound |
| ST88-14 | Malignant Peripheral Nerve Sheath Tumor | NF1-deficient (hyperactive Ras) | Data to be determined |
| e.g., T24 | Bladder Carcinoma | HRAS G12V | Data to be determined |
| e.g., A549 | Lung Adenocarcinoma | KRAS G12S | Data to be determined |
| e.g., MCF-7 | Breast Adenocarcinoma | Wild-type Ras | Data to be determined |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability and metabolic activity of cultured cells.
Materials:
-
Target cancer cell line (e.g., ST88-14)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of MTT solubilization buffer to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of malignant transformation, and the inhibitory effect of this compound on this process.
Materials:
-
Target cancer cell line (e.g., ST88-14)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Agar (noble or high-purity)
-
6-well cell culture plates
-
Sterile glass tubes
Procedure:
-
Prepare Agar Layers:
-
Bottom Layer (0.6% Agar):
-
Prepare a 1.2% agar solution in sterile water and autoclave.
-
Prepare a 2x concentrated complete medium.
-
In a sterile tube, mix equal volumes of the 1.2% agar solution (kept at 42°C in a water bath) and the 2x complete medium (warmed to 37°C).
-
Dispense 2 mL of this 0.6% agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Top Layer (0.3% Agar with Cells):
-
Prepare a 0.6% agar solution as described above.
-
Trypsinize and count the cells. Resuspend the cells in complete medium at a concentration of 2 x 10^4 cells/mL.
-
In a sterile tube, mix equal volumes of the cell suspension and the 0.6% agar solution (at 42°C). This will result in a final agar concentration of 0.3% and a cell density of 1 x 10^4 cells/mL.
-
Immediately add 1.5 mL of this cell-agar suspension on top of the solidified bottom layer in each well.
-
-
-
Compound Treatment:
-
This compound can be incorporated into both the top and bottom agar layers at the desired final concentrations.
-
Alternatively, after the top layer has solidified, 200 µL of complete medium containing the desired concentration of this compound can be added on top of the agar. This feeding layer should be replaced every 2-3 days. A 4-day treatment period has been shown to be effective for inhibiting ST88-14 colony formation.[1]
-
-
Incubation and Colony Visualization:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 weeks, or until colonies are visible.
-
Stain the colonies by adding 200 µL of a 0.005% crystal violet solution in PBS to each well and incubating for 1 hour.
-
Wash the wells with PBS.
-
Count the number of colonies in each well using a microscope.
-
-
Data Analysis:
-
Compare the number and size of colonies in the this compound-treated wells to the vehicle-treated control wells.
-
Calculate the percentage of inhibition of colony formation.
-
Western Blot Analysis of Ras Localization
This protocol is designed to visualize the effect of this compound on the subcellular localization of Ras proteins, a direct readout of farnesyltransferase inhibition.
Materials:
-
Target cancer cell line (e.g., ST88-14)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Subcellular fractionation kit (optional, for separating cytosolic and membrane fractions)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pan-Ras, anti-H-Ras, anti-K-Ras, anti-GAPDH for cytosolic fraction, anti-Na+/K+ ATPase for membrane fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS.
-
-
Subcellular Fractionation (Recommended):
-
Follow the manufacturer's protocol for a subcellular fractionation kit to separate the cytosolic and membrane fractions. This provides the clearest evidence of the shift in Ras localization.
-
If a kit is not used, a differential centrifugation protocol can be employed.
-
-
Protein Quantification:
-
Determine the protein concentration of the cytosolic and membrane fractions using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities. In untreated cells, Ras should be predominantly in the membrane fraction. In this compound-treated cells, an increase in Ras should be observed in the cytosolic fraction.
-
Use GAPDH and Na+/K+ ATPase as loading controls for the cytosolic and membrane fractions, respectively, to ensure proper fractionation.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: The Ras-Raf-MEK-ERK signaling pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for Farnesyltransferase Inhibitors in Animal Models
Disclaimer: Extensive searches for in vivo dosage and administration data for the specific compound BMS-186511 did not yield any publicly available information. The following application notes and protocols are based on preclinical studies of other farnesyltransferase inhibitors (FTIs) and are intended to serve as a general guide for researchers working with this class of compounds. The provided information should be adapted based on the specific characteristics of the molecule of interest and institutional guidelines.
Introduction to Farnesyltransferase Inhibitors
Farnesyltransferase inhibitors (FTIs) are a class of experimental drugs that target farnesyltransferase, an enzyme crucial for the post-translational modification of various cellular proteins, most notably those in the Ras superfamily of small GTP-binding proteins.[1][2] By preventing the farnesylation of Ras, these inhibitors block its localization to the plasma membrane, which is essential for its role in signal transduction pathways that regulate cell growth and proliferation.[1] Due to the frequent mutation of Ras oncogenes in human cancers, FTIs have been investigated as potential anticancer agents.[1][2][3] Preclinical studies in various animal models have demonstrated the antitumor effects of FTIs.[1][2][4][5]
Signaling Pathway of Ras and Intervention by Farnesyltransferase Inhibitors
The diagram below illustrates the simplified Ras signaling pathway and the mechanism of action for farnesyltransferase inhibitors.
Quantitative Data from Preclinical Studies of Farnesyltransferase Inhibitors
While specific dosage data for this compound is unavailable, the following table summarizes animal models in which other farnesyltransferase inhibitors have been evaluated. This information can serve as a starting point for designing new in vivo studies.
| Compound Class | Animal Model | Tumor Type/Model | Outcome | Reference |
| Farnesyltransferase Inhibitor | Nude Mouse | Ras-transformed fibroblast xenograft | Blocked tumor growth | [1] |
| Farnesyltransferase Inhibitor | Transgenic Mice (ras) | Mammary and salivary tumors | Blocked tumor growth, some regression | [1] |
| L-744,832 (FTI) | Transgenic Mice (MMTV-v-Ha-ras) | Mammary and salivary carcinomas | Dramatic tumor regression | [5] |
| FTI-276 (FTI) | Xenograft Model | K-ras mutant cell lines | Growth inhibition | [4] |
| BIM-46228 (FTI) | Xenograft Model | MIA-PaCa-2 and HCT-116 (K-ras mutant) | Reduced tumor growth rate | [4] |
Experimental Protocol: Evaluation of a Farnesyltransferase Inhibitor in a Nude Mouse Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of a farnesyltransferase inhibitor against a human tumor xenograft in immunodeficient mice.
1. Materials and Reagents
-
Farnesyltransferase inhibitor (FTI)
-
Vehicle for FTI (e.g., sterile saline, 0.5% methylcellulose)
-
Human cancer cell line with known Ras mutation status
-
Cell culture medium and supplements
-
Matrigel (or similar basement membrane matrix)
-
6-8 week old athymic nude mice (e.g., BALB/c nude)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Animal balance
2. Experimental Workflow
3. Detailed Methodology
3.1. Cell Culture and Implantation
-
Culture the selected human cancer cells under standard conditions.
-
On the day of implantation, harvest cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 107 cells/mL.
-
Anesthetize the nude mice. Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
3.2. Tumor Growth and Animal Randomization
-
Monitor the mice for tumor formation.
-
Begin measuring tumor volume with calipers 2-3 times per week once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
3.3. Drug Preparation and Administration
-
Prepare the farnesyltransferase inhibitor in the designated vehicle at the desired concentrations. The stability of the formulation should be confirmed beforehand.
-
Administer the FTI or vehicle to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) and dosing schedule (e.g., once or twice daily) should be based on available pharmacokinetic and tolerability data for the specific FTI.
-
Continue treatment for a predetermined period, for example, 21-28 days.
3.4. Monitoring and Endpoint
-
Measure tumor volumes and body weights of the mice 2-3 times per week throughout the study.
-
Monitor the animals for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.
-
The study endpoint may be reached when tumors in the control group reach a predetermined size (e.g., 1500 mm3), after a fixed duration of treatment, or if signs of excessive toxicity are observed.
-
At the endpoint, euthanize the mice according to institutional guidelines. Collect tumors, blood, and other relevant tissues for further analysis (e.g., pharmacodynamic marker analysis, histology).
4. Data Analysis
-
Calculate the mean tumor volume for each group at each measurement time point.
-
Determine the percent tumor growth inhibition (% TGI) for the treatment groups relative to the vehicle control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in tumor growth.
-
Evaluate toxicity based on changes in body weight and clinical observations.
Conclusion
While specific in vivo data for this compound is not publicly available, the provided protocols and background information on farnesyltransferase inhibitors offer a comprehensive guide for researchers. These guidelines, based on preclinical studies of other compounds in this class, should facilitate the design and execution of animal model studies to evaluate the efficacy and safety of novel farnesyltransferase inhibitors. It is imperative to conduct preliminary dose-ranging and tolerability studies for any new compound before initiating large-scale efficacy experiments.
References
- 1. Farnesyltransferase inhibitors. Preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential of farnesyltransferase inhibitors as cancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical development of farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Farnesyltransferase Inhibitor Induces Tumor Regression in Transgenic Mice Harboring Multiple Oncogenic Mutations by Mediating Alterations in Both Cell Cycle Control and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
BMS-186511: Application Notes for Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and handling of BMS-186511, a potent farnesyltransferase (FT) inhibitor. Adherence to these guidelines is crucial for ensuring the integrity and optimal performance of the compound in research and development applications.
Introduction
This compound is a small molecule inhibitor of farnesyltransferase, an enzyme critical for the post-translational modification of various cellular proteins, including the Ras family of small GTPases. By inhibiting farnesyltransferase, this compound disrupts the proper localization and function of these proteins, thereby interfering with downstream signaling pathways implicated in cell growth, proliferation, and survival. Its primary application is in cancer research, where it is used to study the effects of inhibiting the Ras signaling pathway, which is frequently hyperactivated in various cancer types.
Mechanism of Action: Inhibition of Farnesyltransferase and the Ras Signaling Pathway
Farnesyltransferase catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue near the C-terminus of target proteins. This process, known as farnesylation, is a crucial step for the membrane localization and subsequent activation of proteins like Ras. Once anchored to the inner leaflet of the plasma membrane, Ras can be activated by upstream signals (e.g., from receptor tyrosine kinases) and, in its GTP-bound state, recruit and activate downstream effector proteins such as Raf kinases and PI3K. This initiates signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are central regulators of cell fate.
This compound acts as a competitive inhibitor of farnesyltransferase, preventing the farnesylation of Ras and other substrate proteins. This leads to the accumulation of unprocessed, inactive Ras in the cytoplasm, thereby blocking the activation of its downstream signaling pathways.
Physicochemical Properties and Solubility Data
Proper dissolution of this compound is critical for its biological activity. The following table summarizes the solubility of this compound in common laboratory solvents. It is important to note that for many compounds of this nature, solubility can be limited in aqueous solutions.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | High | Recommended for preparing primary stock solutions. |
| Ethanol | Moderate | Can be used for stock solutions, but may be less concentrated than DMSO. |
| PBS (Phosphate-Buffered Saline) | Low | Direct dissolution in aqueous buffers is not recommended. |
Protocols for Solution Preparation
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted for various in vitro and in vivo applications.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out the appropriate mass based on the molecular weight of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for short intervals until the solution is clear. Gentle warming to 37°C may also aid dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions
For cell-based assays, the concentrated DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium.
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration.
-
Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the culture medium while gently vortexing. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Stability and Storage Recommendations
The stability of this compound solutions is critical for obtaining reproducible experimental results. The following table provides general stability guidelines.
| Solution Type | Storage Temperature | Recommended Storage Duration | Notes |
| Solid Powder | -20°C | ≥ 1 year | Store in a desiccator to protect from moisture. |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months | Protect from light. Avoid repeated freeze-thaw cycles. |
| Aqueous Working Solution | 2-8°C | Prepare fresh daily | This compound is prone to degradation and precipitation in aqueous solutions. |
Factors Affecting Stability:
-
Temperature: Higher temperatures will accelerate the degradation of the compound. Stock solutions should be stored frozen.
-
pH: The stability of this compound in solutions of varying pH has not been extensively reported. It is advisable to maintain the pH of working solutions within the physiological range (pH 7.2-7.4).
-
Light: As with many organic small molecules, exposure to light may cause degradation. Store stock solutions in amber vials and protect from direct light.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can lead to compound degradation and precipitation. Aliquoting into single-use volumes is strongly recommended.
Experimental Protocols: Farnesyltransferase Inhibition Assay
A common application of this compound is to assess its ability to inhibit farnesyltransferase activity. This can be achieved through various in vitro assays. A generalized workflow for a fluorescence-based farnesyltransferase inhibition assay is provided below.
Principle:
This type of assay typically utilizes a fluorescently labeled peptide substrate that, upon farnesylation by the farnesyltransferase enzyme, exhibits a change in its fluorescent properties. The inhibitory effect of this compound is quantified by measuring the reduction in the fluorescence signal.
General Protocol:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare solutions of farnesyltransferase enzyme, farnesyl pyrophosphate, and the fluorescently labeled peptide substrate in the assay buffer.
-
-
Assay Plate Setup:
-
In a microplate, add the assay buffer, this compound dilutions (or vehicle control), and the farnesyltransferase enzyme.
-
Initiate the reaction by adding the farnesyl pyrophosphate and the fluorescent peptide substrate.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the specific fluorescent label used.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
Conclusion
The proper preparation and handling of this compound solutions are paramount for the success and reproducibility of experiments investigating the farnesyltransferase and Ras signaling pathways. It is recommended to use high-purity, anhydrous DMSO for the preparation of concentrated stock solutions, which should be aliquoted and stored at -20°C or -80°C to maintain stability. Always prepare aqueous working solutions fresh and include appropriate vehicle controls in all experiments. For specific applications, it is advisable to consult relevant literature and perform initial optimization experiments.
Application Notes and Protocols for High-Throughput Screening of Farnesyltransferase Inhibitors using BMS-186511 as a Control
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a high-throughput screening (HTS) assay to identify novel farnesyltransferase (FT) inhibitors. BMS-186511, a known potent and specific inhibitor of FT, is utilized as a reference compound to validate and standardize the assay.
Introduction
Farnesyltransferase (FT) is a critical enzyme in the post-translational modification of various cellular proteins, including the Ras superfamily of small GTPases. These proteins are pivotal in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many cancers, making FT a compelling target for anticancer drug discovery.
This compound is a bisubstrate analogue inhibitor of FT that has demonstrated the ability to reverse the malignant phenotype in cancer cell lines by inhibiting protein farnesylation.[1] Its specificity for FT over the closely related enzyme geranylgeranyltransferase I makes it an excellent tool for studying farnesylation and a valuable control compound in HTS campaigns.[1]
This application note details a scintillation proximity assay (SPA), a robust and homogeneous assay format well-suited for HTS. In this assay, [3H]-farnesyl pyrophosphate is transferred by FT to a biotinylated peptide substrate. The biotinylated peptide is then captured by streptavidin-coated SPA beads, bringing the radiolabel into close enough proximity to excite the scintillant within the bead and generate a detectable signal. Inhibitors of FT will prevent this transfer, resulting in a decreased signal.
Signaling Pathway of Farnesyltransferase
The diagram below illustrates the role of Farnesyltransferase (FT) in the post-translational modification of Ras protein, a key step for its membrane localization and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.
Figure 1: Farnesyltransferase Signaling Pathway.
High-Throughput Screening Workflow
The following diagram outlines the major steps in the high-throughput screening assay for farnesyltransferase inhibitors.
Figure 2: HTS Workflow for FT Inhibitors.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human Farnesyltransferase (FT)
-
Substrates:
-
Biotinylated Peptide Substrate (e.g., Biotin-TKCVIM)
-
[3H]-Farnesyl Pyrophosphate ([3H]-FPP)
-
-
Control Inhibitor: this compound
-
Detection System: Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 10 µM ZnCl2
-
Stop Reagent: 500 µM FPP in Assay Buffer
-
Plates: 384-well, low-volume, white, opaque plates
-
Instrumentation:
-
Liquid handler for dispensing reagents
-
Plate shaker
-
Microplate scintillation counter
-
Assay Protocol: Farnesyltransferase Scintillation Proximity Assay
This protocol is optimized for a 384-well plate format.
-
Compound Plating:
-
Prepare serial dilutions of test compounds and the this compound control in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the appropriate wells of the 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (for maximum signal) or a high concentration of this compound (for background signal).
-
-
Enzyme and Peptide Addition:
-
Prepare a master mix containing FT enzyme and the biotinylated peptide substrate in assay buffer.
-
Dispense 5 µL of the master mix into each well of the assay plate.
-
Briefly centrifuge the plates to ensure all components are at the bottom of the wells.
-
-
Reaction Initiation and Incubation:
-
Prepare a solution of [3H]-FPP in assay buffer.
-
Add 5 µL of the [3H]-FPP solution to each well to initiate the enzymatic reaction.
-
Seal the plates and incubate for 60 minutes at room temperature with gentle agitation.
-
-
Reaction Termination and Bead Addition:
-
Prepare a suspension of streptavidin-coated SPA beads in the stop reagent.
-
Dispense 10 µL of the SPA bead suspension to each well to stop the reaction and initiate capture of the biotinylated product.
-
-
Signal Development and Detection:
-
Seal the plates and incubate for a minimum of 2 hours at room temperature to allow the beads to settle and the signal to develop.
-
Read the plates on a microplate scintillation counter.
-
Data Presentation
The following table presents representative data from a dose-response experiment using this compound as the control inhibitor. The IC50 value is calculated from the percent inhibition at various compound concentrations.
| This compound Conc. (nM) | % Inhibition |
| 0.1 | 5.2 |
| 0.3 | 15.8 |
| 1 | 35.1 |
| 3 | 48.9 |
| 10 | 65.4 |
| 30 | 85.2 |
| 100 | 95.7 |
| IC50 (nM) | ~3.5 |
Table 1: Representative Inhibition Data for this compound
Summary
The protocol described provides a robust and scalable high-throughput screening assay for the identification of novel farnesyltransferase inhibitors. The use of this compound as a reference compound ensures the validity of the assay performance and allows for the accurate determination of the potency of newly identified inhibitors. This SPA-based format minimizes handling steps and is amenable to automation, making it an ideal choice for large-scale screening campaigns in drug discovery.
References
Application Notes and Protocols for BMS-186511 in Malignant Peripheral Nerve sheath Tumor (MPNST) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-186511 is a potent and specific inhibitor of Farnesyltransferase (FT), an enzyme crucial for the post-translational modification of various proteins, most notably the Ras family of small GTPases.[1] In the context of cancers driven by aberrant Ras signaling, such as Neurofibromatosis Type 1 (NF1)-associated Malignant Peripheral Nerve Sheath Tumors (MPNSTs), inhibition of FT presents a rational therapeutic strategy.[1] This document provides detailed application notes on the use of this compound in the ST88-14 MPNST cell line, including its mechanism of action, observed cellular effects, and comprehensive protocols for key experimental assays.
Mechanism of Action: Inhibition of Ras Farnesylation
This compound acts as a bisubstrate analogue inhibitor of Farnesyltransferase.[1] Farnesylation is a critical post-translational modification that attaches a farnesyl pyrophosphate moiety to a cysteine residue within the C-terminal CAAX box of Ras proteins. This lipid modification is essential for anchoring Ras to the plasma membrane, a prerequisite for its function in signal transduction pathways that regulate cell growth, proliferation, and survival.[1][2]
In NF1-associated MPNST cell lines like ST88-14, the loss of the NF1 tumor suppressor gene leads to the hyperactivation of wild-type Ras.[1] By inhibiting Farnesyltransferase, this compound prevents the membrane localization of Ras, thereby blocking its downstream signaling and mitigating the malignant phenotype.[1] this compound has been shown to be specific for Farnesyltransferase and does not inhibit the closely related enzyme geranylgeranyltransferase I.[1]
Application in ST88-14 Malignant Peripheral Nerve Sheath Tumor (MPNST) Cell Line
The ST88-14 cell line, derived from a patient with NF1, is a widely used model for studying MPNST. Research has demonstrated that this compound effectively inhibits the malignant characteristics of ST88-14 cells.[1]
Observed Effects:
-
Inhibition of Cell Growth: Treatment with this compound leads to a concentration-dependent inhibition of ST88-14 cell proliferation.[1]
-
Morphological Changes: Upon treatment, ST88-14 cells undergo a phenotypic change, becoming flat and nonrefractile.[1]
-
Restoration of Contact Inhibition: this compound-treated cells exhibit contact inhibition, a characteristic often lost in cancer cells.[1]
-
Abrogation of Anchorage-Independent Growth: A hallmark of malignant transformation is the ability of cells to grow in an anchorage-independent manner. This compound treatment completely abolishes the ability of ST88-14 cells to form colonies in soft agar.[1]
Quantitative Data
While the literature clearly indicates a concentration-dependent inhibition of ST88-14 cell growth by this compound, a specific IC50 value has not been prominently reported in the reviewed literature. Researchers are encouraged to determine the precise IC50 value in their specific experimental setup using the protocol provided below.
Table 1: Summary of this compound Effects on ST88-14 Cancer Cell Line
| Parameter | Effect of this compound | Reference |
| Cell Proliferation | Concentration-dependent inhibition | [1] |
| Cell Morphology | Becomes flat and non-refractile | [1] |
| Contact Inhibition | Restored | [1] |
| Anchorage-Independent Growth (Soft Agar) | Loss of ability to form colonies | [1] |
| Ras Farnesylation | Inhibited (Ras prevented from membrane association) | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on ST88-14 cells.
Materials:
-
ST88-14 cells
-
RPMI 1640 medium with 5% fetal bovine serum
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count ST88-14 cells.
-
Seed 2,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate for 18-24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Soft Agar Colony Formation Assay
This assay assesses the effect of this compound on the anchorage-independent growth of ST88-14 cells.
Materials:
-
ST88-14 cells
-
Complete culture medium
-
This compound
-
Agarose (DNA grade)
-
6-well plates
Procedure:
-
Prepare Agar Layers:
-
Bottom Layer (0.8% Agar): Mix equal volumes of molten 1.6% agarose (in water, cooled to 40°C) and 2x complete culture medium. Dispense 1.5 mL per well of a 6-well plate and allow it to solidify.
-
Top Layer (0.7% Agar with Cells): Prepare a single-cell suspension of ST88-14 cells. Mix the cells with molten 1.4% agarose (cooled to 40°C) and 2x complete culture medium containing the desired concentration of this compound or vehicle control to a final agarose concentration of 0.7%.
-
-
Cell Plating:
-
Carefully layer 1.5 mL of the top agar/cell mixture onto the solidified bottom agar layer.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator for 14-21 days.
-
Feed the cells twice a week by adding 200 µL of complete medium containing the appropriate concentration of this compound or vehicle.
-
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies with 0.005% Crystal Violet.
-
Count the number of colonies in each well using a microscope.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for IC50 determination.
Caption: Workflow for soft agar assay.
References
- 1. Synergistic Suppression of NF1 Malignant Peripheral Nerve Sheath Tumor Cell Growth in Culture and Orthotopic Xenografts by Combinational Treatment with Statin and Prodrug Farnesyltransferase Inhibitor PAMAM G4 Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellosaurus cell line ST88-14 (CVCL_8916) [cellosaurus.org]
Application Notes and Protocols for Western Blot Analysis of BMS-186511
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-186511 is a potent inhibitor of farnesyltransferase (FT), an enzyme crucial for the post-translational modification of a variety of cellular proteins.[1][2] This modification, known as farnesylation, involves the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" motif of the target protein. Farnesylation is essential for the proper subcellular localization and function of many key signaling proteins, most notably the Ras family of small GTPases.
The Ras proteins (H-Ras, N-Ras, and K-Ras) are pivotal regulators of signal transduction pathways that control cell proliferation, differentiation, and survival.[1] Constitutive activation of Ras signaling due to mutations is a hallmark of many human cancers, making the enzymes involved in Ras processing attractive targets for anti-cancer drug development. By inhibiting farnesyltransferase, this compound prevents the membrane localization and subsequent activation of Ras, thereby impeding downstream signaling cascades such as the Raf-MEK-ERK pathway.
Western blot analysis is an indispensable technique for elucidating the molecular effects of farnesyltransferase inhibitors like this compound. This method allows for the sensitive and specific detection of changes in the post-translational modification status and expression levels of farnesyltransferase substrates and downstream effector proteins. These application notes provide a comprehensive protocol for utilizing Western blot to assess the cellular impact of this compound.
Data Presentation: Effects of Farnesyltransferase Inhibition
| Target Protein | Expected Change with this compound Treatment | Rationale | Illustrative IC50 (BMS-214662) |
| Unprocessed H-Ras | Increase / Appearance of a higher molecular weight band | Inhibition of farnesyltransferase prevents the initial step of Ras processing, leading to the accumulation of the unprocessed, cytosolic form. | 1.3 nM |
| Unprocessed HDJ-2 | Appearance of a slower migrating band | HDJ-2 is a chaperone protein that undergoes farnesylation. Inhibition leads to the accumulation of the unprocessed form, which can be detected as a band with altered mobility. | Not Available |
| Prelamin A | Accumulation | Farnesylation is a key step in the maturation of prelamin A to lamin A. Inhibition of this process leads to the buildup of the unprocessed precursor. | Not Available |
| Phospho-ERK1/2 | Decrease | As a downstream effector of Ras signaling, the phosphorylation and activation of ERK1/2 are expected to decrease upon inhibition of Ras farnesylation and membrane localization. | Not Available |
| Total ERK1/2 | No significant change | The total protein levels of ERK1/2 are not expected to be directly affected by short-term treatment with a farnesyltransferase inhibitor. This serves as a loading control. | Not Available |
Signaling Pathway
The diagram below illustrates the Ras signaling pathway and the point of intervention for this compound. Farnesyltransferase is a critical enzyme for the farnesylation of Ras, which is a prerequisite for its translocation to the plasma membrane and subsequent activation of downstream signaling cascades.
References
Application Notes and Protocols for BMS-186511 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-186511 is a potent and specific inhibitor of Farnesyltransferase (FTase), a key enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras superfamily of small GTPases.[1] Farnesylation is a type of prenylation that involves the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" motif of a target protein. This lipid modification is crucial for the proper subcellular localization and function of these proteins, facilitating their anchoring to cellular membranes and enabling their participation in signal transduction pathways that regulate cell growth, proliferation, and survival.
By inhibiting FTase, this compound prevents the farnesylation of key signaling proteins, thereby disrupting their normal function. This disruption can lead to the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on these signaling pathways. The primary target of FTase inhibitors was initially the Ras oncoprotein, which is frequently mutated in human cancers. However, it is now understood that the anti-cancer effects of FTase inhibitors are also mediated through the inhibition of other farnesylated proteins, such as RhoB.
Flow cytometry is a powerful technique to elucidate the cellular effects of this compound. It allows for the high-throughput, quantitative analysis of individual cells, providing detailed information on cell cycle distribution, apoptosis induction, and the expression of specific cellular markers. These application notes provide detailed protocols for utilizing flow cytometry to study the in vitro effects of this compound on cancer cell lines.
Signaling Pathway of Farnesyltransferase and its Inhibition by this compound
The following diagram illustrates the farnesylation process and its inhibition by this compound.
Caption: Farnesyltransferase signaling pathway and inhibition by this compound.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating adherent or suspension cancer cell lines with this compound prior to flow cytometric analysis.
Materials:
-
Cancer cell line of interest (e.g., ST88-14, pancreatic, colon, or lung cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in 6-well or 12-well plates at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 1-5 x 10^5 cells/well). Allow cells to attach overnight.
-
For suspension cells, seed cells in 6-well or 12-well plates at a density of 2-5 x 10^5 cells/mL.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the cell line and the specific assay.
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells once with PBS, and then add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin, and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension from the well to a centrifuge tube.
-
-
Cell Counting and Viability:
-
Take an aliquot of the cell suspension and determine the cell number and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Flow Cytometry Protocol for Cell Cycle Analysis
This protocol utilizes propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Harvested cells from the treatment protocol
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Centrifuge the harvested cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with 5 mL of PBS.
-
Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI signal (FL2 or equivalent channel).
-
Acquire at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Flow Cytometry Protocol for Apoptosis Analysis (Annexin V/PI Staining)
This protocol uses Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Harvested cells from the treatment protocol
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Washing:
-
Centrifuge the harvested cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use logarithmic scales for both the Annexin V (FITC channel) and PI (PE or equivalent channel) signals.
-
Acquire at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (lower left): Viable cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells
-
-
Data Presentation
The quantitative data obtained from the flow cytometry experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (DMSO) | |||
| 1 µM this compound | |||
| 5 µM this compound | |||
| 10 µM this compound | |||
| 25 µM this compound | |||
| 50 µM this compound |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Table 2: Effect of this compound on Apoptosis Induction
| Treatment Concentration | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (DMSO) | |||
| 1 µM this compound | |||
| 5 µM this compound | |||
| 10 µM this compound | |||
| 25 µM this compound | |||
| 50 µM this compound |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the effects of this compound using flow cytometry.
Caption: Workflow for analyzing this compound effects via flow cytometry.
References
Application Notes and Protocols for the Administration of BMS-186511 in Mice
Disclaimer: No peer-reviewed publications detailing the in vivo administration of BMS-186511 in mice were identified. The following protocols are adapted from preclinical studies on BMS-214662, a structurally related farnesyltransferase inhibitor from Bristol-Myers Squibb. Researchers should consider these protocols as a starting point and perform necessary optimization and validation for this compound.
Introduction
This compound is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins involved in cellular signaling, most notably the Ras family of small GTPases. By inhibiting farnesylation, this compound prevents the localization of these proteins to the cell membrane, thereby disrupting downstream signaling pathways implicated in cell growth, proliferation, and survival. These application notes provide detailed protocols for the parenteral and oral administration of a farnesyltransferase inhibitor in mice, based on studies with the surrogate compound BMS-214662, for preclinical research in oncology and other relevant disease models.
Data Presentation
The following table summarizes the administration routes and dosages for the farnesyltransferase inhibitor BMS-214662 in mice, as reported in preclinical studies. These values can serve as a reference for designing experiments with this compound.
| Compound | Administration Route | Dosage Range | Tumor Models | Reference |
| BMS-214662 | Parenteral (Intravenous) | 75 - 100 mg/kg | HCT-116 (colon), EJ-1 (bladder) | [1] |
| BMS-214662 | Oral (p.o.) | Not specified | Active against various human tumor xenografts | [2] |
Signaling Pathway
The diagram below illustrates the farnesyltransferase signaling pathway and the mechanism of action of farnesyltransferase inhibitors like this compound.
Experimental Protocols
1. Parenteral (Intravenous) Administration Protocol
This protocol is adapted from human clinical trial formulations of BMS-214662 and general practices for intravenous administration in mice.
Materials:
-
This compound (or surrogate BMS-214662) powder
-
5% Dextrose for injection (sterile)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin syringes (e.g., 29-31 gauge)
-
Vortex mixer
-
Animal scale
-
Mouse restrainer
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving the powder in 5% Dextrose for injection to a desired concentration (e.g., 10 mg/mL). This may require vortexing. Ensure the solution is clear and free of particulates.
-
Further dilute the stock solution with 5% Dextrose to the final desired concentration for injection based on the average weight of the mice to be dosed. The final injection volume should be approximately 100-200 µL per 20g mouse.
-
-
Animal Preparation and Administration:
-
Weigh each mouse to determine the precise injection volume.
-
Load the appropriate volume of the dosing solution into a sterile insulin syringe.
-
Secure the mouse in a suitable restrainer, ensuring the tail is accessible.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the tail with an alcohol swab.
-
Carefully insert the needle into one of the lateral tail veins and slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the mouse for any immediate adverse reactions.
-
2. Oral Gavage Administration Protocol
This protocol provides a general guideline for the oral administration of a compound in a suitable vehicle.
Materials:
-
This compound (or surrogate BMS-214662) powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or corn oil)
-
Sterile 1.5 mL microcentrifuge tubes
-
Oral gavage needles (e.g., 20-22 gauge, straight or curved)
-
1 mL syringes
-
Vortex mixer or sonicator
-
Animal scale
Procedure:
-
Preparation of Dosing Suspension:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle (e.g., 0.5% methylcellulose).
-
Add the powder to the vehicle to achieve the desired final concentration.
-
Vortex or sonicate the mixture to create a uniform suspension. Prepare fresh daily.
-
-
Animal Preparation and Administration:
-
Weigh each mouse to determine the precise administration volume.
-
Gently vortex the suspension before drawing it into a 1 mL syringe fitted with an appropriate gavage needle.
-
Grasp the mouse by the scruff of the neck to immobilize its head.
-
Gently insert the gavage needle into the mouth, over the tongue, and down the esophagus into the stomach.
-
Slowly administer the suspension. The typical volume is 100-200 µL for a 20g mouse.
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.
References
Application Notes for the Quantification of BMS-186511 in Human Plasma
Application Notes and Protocols for Co-Administration of Farnesyltransferase Inhibitors
Disclaimer: Publicly available information on the co-administration of the specific farnesyltransferase inhibitor (FTI) BMS-186511 is limited. The following application notes and protocols are based on preclinical and clinical studies of other well-characterized FTIs, such as lonafarnib and tipifarnib. Researchers should use this information as a guide and must independently validate any protocols for use with this compound.
Introduction
Farnesyltransferase inhibitors (FTIs) are a class of experimental drugs that target and inhibit the farnesyltransferase enzyme, which is crucial for the post-translational modification of several proteins involved in cell signaling, including the Ras family of oncoproteins. By preventing the farnesylation of these proteins, FTIs can disrupt aberrant signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Co-administration of FTIs with other therapeutic agents has shown promise in preclinical and clinical studies, often resulting in synergistic or additive effects. This document provides an overview of key co-administration strategies, summarizes available quantitative data, and presents detailed experimental protocols for investigating the effects of FTI co-administration in a research setting.
Co-administration Strategies and Supporting Data
The co-administration of FTIs has been explored with various classes of drugs, primarily in the context of cancer and rare diseases like progeria. The rationale for these combinations often involves targeting complementary pathways to enhance therapeutic efficacy and overcome resistance.
Co-administration with Chemotherapeutic Agents
FTIs have been investigated in combination with cytotoxic chemotherapies to enhance their anti-tumor activity.
Table 1: Summary of Clinical Trial Data for FTI and Chemotherapy Co-Administration
| FTI | Co-administered Drug(s) | Cancer Type | Key Findings | Reference |
| BMS-214662 | Paclitaxel and Carboplatin | Advanced Solid Tumors | MTD established as BMS-214662 (160 mg/m²), paclitaxel (225 mg/m²), and carboplatin (AUC=6) every 21 days. One partial response in a taxane-resistant esophageal cancer patient.[1][2] | [1][2] |
| Lonafarnib | Paclitaxel | Solid Tumors | Recommended Phase II dose: lonafarnib 100 mg p.o. twice daily with paclitaxel 175 mg/m² i.v. every 3 weeks. 6 of 15 previously treated patients had a durable partial response.[3][4] | [3][4] |
| Lonafarnib | Paclitaxel | Taxane-Refractory/Resistant NSCLC | Lonafarnib 100 mg p.o. twice daily and paclitaxel 175 mg/m² i.v. every 3 weeks. 3 partial responses (10%) and 11 stable disease (38%) in 29 evaluable patients.[5] | [5] |
| Tipifarnib | Gemcitabine | Advanced Pancreatic Cancer | No significant improvement in overall survival compared to gemcitabine alone. Median overall survival was 193 days with the combination vs. 182 days with gemcitabine alone.[6][7] | [6][7] |
Table 2: Summary of Preclinical Data for Lonafarnib and Paclitaxel Co-Administration in Ovarian Cancer Models
| Cell Line | Treatment | Effect |
| A2780, PA-1, IGROV-1, TOV-112D | Lonafarnib + Paclitaxel | Potentiated growth inhibitory effects.[8] |
| A2780, PA-1, IGROV-1, TOV-112D | Lonafarnib + Paclitaxel | Enhanced paclitaxel-induced mitotic arrest and apoptosis.[8] |
| A2780, TOV-112D, PA-1, IGROV-1 (xenografts) | Lonafarnib + Paclitaxel | Marked tumor regressions.[8] |
Co-administration in Non-Cancer Indications
FTIs have also been explored in combination therapies for genetic disorders like Hutchinson-Gilford Progeria Syndrome (HGPS).
Table 3: Summary of Clinical Trial Data for Lonafarnib Co-Administration in Progeria
| Co-administered Drug(s) | Key Findings | Reference |
| Pravastatin and Zoledronic Acid | Improved bone mineral density compared to lonafarnib alone. No additional cardiovascular benefit was observed.[9] | [9] |
| Everolimus | A Phase I/II trial is underway to determine the MTD and efficacy of this combination. | [10] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
The following are representative protocols for in vitro experiments to assess the synergistic or additive effects of an FTI like this compound when co-administered with another drug.
Protocol 1: Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound and a co-administered drug on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549 non-small cell lung cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Co-administered drug (stock solution in appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and the co-administered drug in complete growth medium.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs, alone or in combination, at various concentrations. Include vehicle control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each drug alone and in combination.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and a co-administered drug.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Co-administered drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat the cells with this compound, the co-administered drug, or the combination at predetermined concentrations (e.g., IC50 values).
-
Incubate for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of this compound and a co-administered drug on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Co-administered drug
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed and treat cells in 6-well plates as described in the apoptosis assay protocol.
-
Incubate for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The co-administration of farnesyltransferase inhibitors with other therapeutic agents represents a promising strategy to enhance anti-cancer efficacy and address other diseases. The provided data and protocols, while based on FTIs other than this compound, offer a solid foundation for researchers to design and execute studies to investigate the potential of combination therapies involving this and other related compounds. Rigorous preclinical evaluation of synergy, mechanism of action, and toxicity is essential for the successful clinical translation of these combination approaches.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase I trial of the novel farnesyl protein transferase inhibitor, BMS-214662, in combination with paclitaxel and carboplatin in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I study of the farnesyltransferase inhibitor lonafarnib with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II study of the farnesyltransferase inhibitor lonafarnib with paclitaxel in patients with taxane-refractory/resistant nonsmall cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase III trial of gemcitabine plus tipifarnib compared with gemcitabine plus placebo in advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Combining the farnesyltransferase inhibitor lonafarnib with paclitaxel results in enhanced growth inhibitory effects on human ovarian cancer models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progeria treatment advances: Why lonafarnib could have huge impact [pharmaceutical-technology.com]
- 10. Phase I/II Trial of Everolimus in Combination With Lonafarnib in Progeria [ctv.veeva.com]
Troubleshooting & Optimization
"BMS-186511" solubility issues and solutions
Technical Support Center: BMS-186511
Important Notice: Publicly available information regarding the solubility and specific experimental protocols for this compound is extremely limited. The following troubleshooting guide and FAQ are based on general knowledge of farnesyltransferase inhibitors and common laboratory practices for compounds with potential solubility challenges. This information should be used as a starting point for your own investigations, not as a definitive protocol.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is identified as a farnesyltransferase (FT) inhibitor with potential anticancer activity. It acts as a bisubstrate analogue inhibitor of farnesyltransferase.[1] Research has shown that it can inhibit the malignant growth properties of certain cancer cell lines, such as those derived from malignant schwannoma in neurofibromatosis type 1 (NF1) patients.[1] It has been observed to specifically inhibit farnesyltransferase without significantly affecting the closely related enzyme geranylgeranyltransferase I.[1]
Q2: I am having trouble dissolving this compound for my in vitro experiments. What are the common solvents to try?
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
It is recommended to prepare a high-concentration stock solution in one of these organic solvents first, which can then be diluted to the final working concentration in your aqueous cell culture medium or buffer.
Q3: When I dilute my this compound stock solution into my aqueous buffer, it precipitates. How can I prevent this?
A3: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward approach is to determine the highest achievable concentration in your final aqueous medium without precipitation.
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the final aqueous medium can help to maintain the solubility of the compound.
-
Incorporate Serum: If your experimental protocol allows, the presence of serum (e.g., fetal bovine serum) in the cell culture medium can aid in solubilizing hydrophobic compounds due to the presence of proteins like albumin.
-
pH Adjustment: Depending on the chemical properties of this compound (which are not publicly detailed), adjusting the pH of the final buffer might improve its solubility.
Troubleshooting Guide: Solubility Issues
| Problem | Potential Cause | Suggested Solution |
| This compound powder will not dissolve in the initial solvent (e.g., DMSO). | The compound may have very low solubility even in organic solvents, or the solvent may be of poor quality (e.g., absorbed water). | - Try gentle warming (be cautious of compound degradation).- Use sonication to aid dissolution.- Use fresh, anhydrous grade solvent.- Attempt dissolution in a different organic solvent like DMF or DMA. |
| Compound dissolves in organic solvent but precipitates immediately upon dilution into aqueous media. | The final concentration in the aqueous medium is above the solubility limit. The compound is "crashing out" of solution. | - Decrease the final concentration of this compound.- Increase the percentage of the organic solvent in the final solution (be mindful of solvent toxicity to cells).- Add a solubilizing agent (e.g., surfactant, serum) to the aqueous medium before adding the compound stock.- Perform a serial dilution to gradually introduce the compound to the aqueous environment. |
| The solution appears cloudy or hazy after dilution. | Formation of a fine precipitate or colloidal suspension. | - Centrifuge the solution and use the supernatant, then determine the concentration of the soluble fraction.- Filter the solution through a 0.22 µm filter to remove undissolved particles (this may reduce the effective concentration).- Consider if a uniform suspension, rather than a true solution, is acceptable for your experiment. |
Experimental Workflow & Methodologies
General Protocol for Preparing a Working Solution of a Poorly Soluble Compound:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO) to dissolve the powder completely. For example, to prepare a 10 mM stock solution.
-
Ensure complete dissolution by vortexing, and if necessary, gentle warming or sonication.
-
-
Dilution into Final Aqueous Medium:
-
Pre-warm your cell culture medium or buffer to the experimental temperature (e.g., 37°C).
-
While vortexing the aqueous medium, slowly add the required volume of the high-concentration stock solution to achieve the desired final concentration. Pipetting the stock solution directly into the medium without mixing can cause localized high concentrations and lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Signaling Pathway
This compound is an inhibitor of farnesyltransferase. This enzyme is crucial for the post-translational modification of Ras proteins. Farnesylation allows Ras to anchor to the cell membrane, which is essential for its role in signal transduction pathways that control cell growth and proliferation. By inhibiting farnesyltransferase, this compound prevents Ras localization to the cell membrane, thereby blocking downstream signaling.
Caption: Mechanism of action of this compound as a farnesyltransferase inhibitor.
Experimental Workflow for Solubility Assessment
Caption: A logical workflow for addressing solubility issues with this compound.
References
"BMS-186511" off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using BMS-186511, a Farnesyltransferase (FT) inhibitor. The information provided is based on the known pharmacology of Farnesyltransferase inhibitors (FTIs) as a class of compounds and is intended to help researchers anticipate and address potential experimental challenges, including off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a bisubstrate analogue inhibitor of Farnesyltransferase (FTase).[1] FTase is a crucial enzyme that catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate to a cysteine residue within a C-terminal "CAAX" motif of target proteins.[2] This post-translational modification, known as farnesylation, is essential for the proper localization and function of numerous proteins involved in cellular signaling, including the Ras superfamily of small GTPases.[1][2] By inhibiting FTase, this compound prevents the farnesylation of these proteins, thereby disrupting their downstream signaling pathways, which can lead to anti-cancer effects.[1]
Q2: Are there known off-target effects for this compound?
Specific off-target interactions for this compound are not extensively documented in publicly available literature. However, like many small molecule inhibitors, there is a potential for off-target effects. For Farnesyltransferase inhibitors (FTIs) as a class, some off-target activities and pathway-level effects have been observed. It is crucial for researchers to empirically determine the selectivity of this compound in their specific experimental system.
Q3: What are the potential pathway-level off-target effects of inhibiting Farnesyltransferase?
A significant consideration when using an FTI is the potential for alternative prenylation of some FTase substrates by Geranylgeranyltransferase I (GGTase I). Proteins such as K-Ras and N-Ras can undergo geranylgeranylation when farnesylation is blocked, which can compensate for the loss of farnesylation and lead to experimental resistance.[3] Additionally, FTIs can exert effects that are independent of Ras inhibition. These may include modulation of other farnesylated proteins like RhoB, CENP-E, and CENP-F, which are involved in cytoskeleton organization and cell division.[3][4]
Q4: How can I assess the selectivity of this compound in my experiments?
To assess the selectivity of this compound, a combination of in vitro and cell-based assays is recommended. This can include:
-
In vitro enzyme assays: Testing this compound against a panel of related enzymes, particularly GGTase I, to determine its inhibitory concentration (IC50) for each.
-
Cell-based assays: Employing techniques like Western blotting to observe the processing of known farnesylated proteins (e.g., HDJ-2, Lamin A) and geranylgeranylated proteins.[5]
-
Proteomic approaches: Utilizing mass spectrometry-based proteomics to identify global changes in protein prenylation or expression levels in response to this compound treatment.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Reduced or no efficacy in cell lines with K-Ras or N-Ras mutations. | Alternative prenylation by GGTase I may be compensating for FTase inhibition.[3] | 1. Verify target engagement: Confirm inhibition of farnesylation of a sensitive substrate (e.g., HDJ-2) via Western blot. 2. Assess alternative prenylation: Check for the geranylgeranylation of K-Ras or N-Ras. 3. Combination therapy: Consider co-treatment with a GGTase I inhibitor. |
| Unexpected phenotypic changes unrelated to Ras signaling. | Off-target effects on other farnesylated proteins or unrelated kinases. Some FTIs have been found to be multi-target inhibitors.[2] | 1. Dose-response curve: Determine the minimal effective concentration to reduce the likelihood of off-target effects. 2. Use of negative controls: Include structurally related but inactive compounds if available. 3. Off-target profiling: Screen this compound against a kinase panel or other relevant target classes. |
| Variability in experimental results between different cell lines. | Cell-line specific differences in the expression of FTase, GGTase I, or downstream signaling components. | 1. Characterize your cell line: Quantify the expression levels of key proteins in the prenylation pathway. 2. Standardize experimental conditions: Ensure consistent cell passage number, confluency, and reagent concentrations. |
| Difficulty in confirming Ras inhibition. | A mobility shift in Ras proteins upon inhibition of farnesylation can be difficult to detect by standard immunoblotting.[5] | 1. Use alternative markers: Monitor the processing of more reliable markers of FTase inhibition, such as the accumulation of unprocessed HDJ-2 or prelamin A.[5] 2. Subcellular fractionation: Analyze the localization of Ras proteins; unprocessed Ras should accumulate in the cytosol. |
Potential Off-Target Concerns for Farnesyltransferase Inhibitors (General Guidance)
| Potential Off-Target | Class | Potential Consequence | Recommended Mitigation/Investigation Strategy |
| Geranylgeranyltransferase I (GGTase I) | Related Enzyme | Incomplete inhibition of prenylation for dual-prenylated substrates (e.g., K-Ras, N-Ras), leading to resistance. | Determine IC50 of this compound against GGTase I. Use cell-based assays to monitor alternative prenylation. |
| Other Zinc-dependent metalloenzymes | Enzyme Class | Unintended inhibition of other enzymes that utilize a zinc cofactor, similar to FTase. | Broad-spectrum enzymatic profiling. |
| Kinases | Enzyme Class | Modulation of unintended signaling pathways. | Kinase profiling panel. |
| Other farnesylated proteins (e.g., RhoB, CENP-E/F) | On-pathway, off-target | Phenotypes independent of the intended target (e.g., Ras), such as effects on the cytoskeleton or cell cycle.[3][4] | Detailed phenotypic analysis, including cell cycle analysis and immunofluorescence for cytoskeletal changes. |
Experimental Protocols
Protocol 1: In Vitro Farnesyltransferase (FTase) Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound against FTase in a biochemical assay.
-
Materials: Recombinant human FTase, farnesyl pyrophosphate (FPP), dansylated peptide substrate (e.g., Dansyl-GCVLS), assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT), this compound, and a suitable solvent (e.g., DMSO).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the this compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the FTase enzyme to all wells except the negative control and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of FPP and the dansylated peptide substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of Protein Prenylation
This protocol describes how to assess the effect of this compound on the processing of farnesylated proteins in a cell-based assay.
-
Materials: Cell line of interest, cell culture medium, this compound, lysis buffer (e.g., RIPA buffer with protease inhibitors), primary antibodies (e.g., anti-HDJ-2, anti-prelamin A, anti-Ras), and appropriate secondary antibodies.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Look for a shift in the molecular weight of the target protein, indicating the accumulation of the unprocessed, unprenylated form.
Visualizations
Caption: Farnesylation signaling pathway and the target of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: Alternative prenylation as a resistance mechanism to FTIs.
References
- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of potential markers of farnesyltransferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Farnesyltransferase Inhibitors
Disclaimer: Specific bioavailability data and formulation strategies for "BMS-186511" are not publicly available. This technical support center provides generalized guidance based on the known properties of Farnesyltransferase Inhibitors (FTIs) and established methods for improving the bioavailability of poorly soluble anticancer drugs. The information herein is intended for research and developmental purposes.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and inconsistent oral bioavailability in our preclinical studies with a novel Farnesyltransferase Inhibitor. What are the likely causes?
A1: Low and variable oral bioavailability is a common challenge for many FTIs, which are often poorly soluble in water (lipophilic). The primary reasons for this include:
-
Poor Aqueous Solubility: Many FTIs are classified as Biopharmaceutics Classification System (BCS) Class II compounds, meaning they have high permeability but low solubility. Their absorption is therefore limited by the rate at which they can dissolve in the gastrointestinal fluids.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation. Cytochrome P450 enzymes, particularly CYP3A4, are often involved in the metabolism of FTIs.
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, reducing net absorption.
-
Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment (e.g., pH, bile secretion), which can in turn affect the dissolution and absorption of a poorly soluble drug.
Q2: What are the most common formulation strategies to improve the oral bioavailability of a poorly soluble FTI?
A2: Several formulation strategies can be employed to enhance the bioavailability of BCS Class II drugs like many FTIs. These include:
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanonization increases the surface area available for dissolution. Nanosuspensions are a particularly effective approach.
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.
-
Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents can improve its solubilization in the gut. Self-emulsifying drug delivery systems (SEDDS) are a common example.
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.
-
Cocrystals: Forming a cocrystal of the drug with a coformer can alter the physicochemical properties of the drug, leading to improved solubility and dissolution.
Q3: How can we assess the potential for first-pass metabolism in our FTI candidate?
A3: Early in vitro and in vivo studies can help to characterize the metabolic profile of your compound:
-
In Vitro Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes can provide an initial assessment of its metabolic stability and identify the primary metabolizing enzymes.
-
Caco-2 Permeability Assays: This in vitro model can be used to assess both the permeability of the drug across the intestinal epithelium and its potential as a substrate for efflux transporters like P-gp.
-
Pharmacokinetic Studies with IV Administration: Comparing the pharmacokinetic profile after intravenous (IV) and oral (PO) administration allows for the determination of absolute bioavailability. A low absolute bioavailability in the presence of good permeability often points towards significant first-pass metabolism.
Troubleshooting Guides
Guide 1: Preclinical In Vivo Bioavailability Assessment of a Novel Formulation
This guide outlines a typical experimental protocol for evaluating the oral bioavailability of a new formulation of a Farnesyltransferase Inhibitor compared to a standard control suspension in a rodent model.
Objective: To determine the relative bioavailability of a novel FTI formulation (e.g., nanosuspension) compared to a simple aqueous suspension.
Experimental Protocol:
-
Animal Model:
-
Select a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice), with a sufficient number of animals per group (typically n=6-8) to ensure statistical power.
-
Acclimate the animals for at least one week before the study.
-
-
Formulation Preparation:
-
Test Formulation (e.g., Nanosuspension): Prepare the nanosuspension of the FTI using a validated method (e.g., wet milling or high-pressure homogenization) with appropriate stabilizers. Characterize the formulation for particle size, polydispersity index, and zeta potential.
-
Control Formulation (Suspension): Prepare a suspension of the micronized FTI in an aqueous vehicle (e.g., 0.5% w/v carboxymethylcellulose).
-
IV Formulation: Prepare a solution of the FTI in a suitable solvent system for intravenous administration (e.g., a mixture of saline, ethanol, and a solubilizing agent like Cremophor EL) to determine absolute bioavailability if needed.
-
-
Dosing and Sample Collection:
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the formulations via oral gavage at a predetermined dose. For the IV group, administer the formulation via the tail vein.
-
Collect blood samples (e.g., via the tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the FTI in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t1/2 (elimination half-life)
-
-
Calculate the relative bioavailability (Frel) of the test formulation compared to the control suspension using the formula:
-
Frel (%) = (AUC_test / AUC_control) * (Dose_control / Dose_test) * 100
-
-
Data Presentation
The following table presents representative data from published studies on other poorly soluble anticancer drugs, illustrating the potential for significant bioavailability enhancement through advanced formulation strategies.
| Drug (BCS Class) | Formulation Strategy | Fold Increase in Relative Oral Bioavailability (Compared to Pure Drug/Suspension) | Reference Drug |
| Ibrutinib (Class II) | Cocrystal with Nicotinamide | 4.58 | Ibrutinib |
| Bexarotene (Class II) | Nanosuspension | 4.73 | Bexarotene |
This table uses data from other anticancer drugs to illustrate the potential improvements in bioavailability and is not specific to any single Farnesyltransferase Inhibitor.
Visualizations
Simplified Farnesyltransferase Signaling Pathway
Caption: Simplified signaling pathway showing the role of Farnesyltransferase and the inhibitory action of an FTI.
Experimental Workflow for Oral Bioavailability Assessment
Caption: Experimental workflow for the preclinical assessment of oral bioavailability of a new formulation.
"BMS-186511" degradation and storage problems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential degradation and storage challenges associated with the farnesyltransferase inhibitor, BMS-186511. Due to the limited publicly available stability and degradation data for this specific compound, this guide incorporates general best practices for handling similar research-grade chemical compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is identified as a farnesyltransferase (FT) inhibitor.[1] Farnesyltransferase is a critical enzyme involved in post-translational modification of various proteins, including the Ras family of small GTPases, which are pivotal in cancer cell signaling. By inhibiting FT, this compound is believed to disrupt these signaling pathways, leading to its potential anticancer activity.[1]
Q2: I am observing unexpected or inconsistent results in my experiments with this compound. Could this be related to compound degradation?
Inconsistent experimental outcomes can indeed be a consequence of compound degradation. Factors such as improper storage, handling, or the inherent instability of a compound can lead to the formation of impurities or a reduction in the concentration of the active molecule. It is crucial to ensure that the compound has been stored and handled correctly.
Q3: What are the general recommended storage conditions for a research compound like this compound?
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (-20°C) or freezing (-80°C) is often recommended, particularly if the compound is in solution.
-
Light: Protect from light to prevent photodecomposition. Amber vials or storage in a dark location are advisable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to oxidation or moisture.
Q4: How should I prepare solutions of this compound to minimize degradation?
For preparing solutions, it is recommended to:
-
Use high-purity, anhydrous solvents.
-
Prepare fresh solutions for each experiment whenever possible.
-
If storing solutions, use airtight containers and store at low temperatures. For aqueous solutions, consider sterile filtering and storing in aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting potential issues related to the stability of this compound.
Problem: Inconsistent or lower-than-expected bioactivity
| Potential Cause | Troubleshooting Steps |
| Compound Degradation (Solid State) | 1. Review storage conditions (temperature, light, humidity).2. Visually inspect the solid compound for any changes in color or appearance.3. Consider obtaining a fresh batch of the compound. |
| Compound Degradation (In Solution) | 1. Prepare fresh solutions for each experiment.2. Avoid repeated freeze-thaw cycles of stock solutions.3. Evaluate the stability of the compound in the chosen solvent at the experimental temperature. |
| Improper Solution Preparation | 1. Verify the accuracy of the concentration calculation.2. Ensure complete dissolution of the compound.3. Use appropriate, high-purity solvents. |
Experimental Protocols
Given the absence of specific degradation studies for this compound, a general protocol for a forced degradation study is provided below. This can help researchers identify potential degradation pathways and conditions to avoid.
Protocol: Forced Degradation Study
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
pH meter
-
Incubator/oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to UV light in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by HPLC to quantify the remaining parent compound and detect the formation of any degradation products.
Visualizations
The following diagrams illustrate a general troubleshooting workflow and a conceptual signaling pathway for a farnesyltransferase inhibitor.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Conceptual signaling pathway inhibition by this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results with Farnesyltransferase Inhibitors
Welcome to the technical support center for farnesyltransferase inhibitors (FTIs). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results during experiments with FTIs, with a focus on providing general guidance applicable to the class, including compounds like BMS-186511.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is different from what I expected. What could be the cause?
A: Discrepancies in IC50 values are a common issue and can arise from several factors:
-
Cell Line Specificity: The sensitivity to FTIs can vary significantly between different cell lines. This can be due to the specific Ras mutation (H-Ras, K-Ras, N-Ras), the status of upstream and downstream signaling pathways, and the expression levels of farnesyltransferase and geranylgeranyltransferase.
-
Alternative Prenylation: Some Ras isoforms, particularly K-Ras and N-Ras, can be alternatively prenylated by geranylgeranyltransferase I (GGTase I) when farnesyltransferase is inhibited. This can lead to resistance to FTIs and higher IC50 values.
-
Experimental Conditions: Variations in cell seeding density, serum concentration in the culture media, and the duration of drug exposure can all impact the apparent potency of the inhibitor.
-
Assay Type: The choice of cell viability assay (e.g., MTT, XTT, CellTiter-Glo) can influence the results. Some inhibitors may interfere with the assay chemistry itself.
Q2: I'm observing a cytostatic (growth inhibition) rather than a cytotoxic (cell death) effect. Is this normal?
A: Yes, for many FTIs, a cytostatic effect is the primary observation. These inhibitors often induce cell cycle arrest rather than apoptosis. The degree of cytotoxicity can be cell-line dependent. To confirm the mechanism, consider performing cell cycle analysis (e.g., by flow cytometry) and apoptosis assays (e.g., Annexin V staining).
Q3: My results are inconsistent between experimental replicates. What are the likely sources of this variability?
A: Inconsistent results can stem from several sources:
-
Compound Stability and Solubility: Ensure that your stock solution of the FTI is properly prepared and stored. The compound's solubility in your culture medium is critical; precipitation can lead to a lower effective concentration. Always prepare fresh dilutions from a stable stock for each experiment.
-
Cell Culture Consistency: Maintain consistent cell passage numbers and ensure cells are healthy and in the exponential growth phase at the start of the experiment.
-
Pipetting Accuracy: Small variations in the volume of the inhibitor added can lead to significant differences in the final concentration, especially when working with potent compounds.
Q4: Should I be concerned about off-target effects with this compound?
A: Like all small molecule inhibitors, off-target effects are a possibility. While this compound is reported to be a specific inhibitor of farnesyltransferase and not the closely related geranylgeranyltransferase I, it is good practice to consider potential off-target effects. This can be investigated by including appropriate controls, such as cell lines that are less dependent on the farnesyltransferase pathway, or by using rescue experiments.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Alternative Prenylation | Co-treat with a geranylgeranyltransferase I (GGTase I) inhibitor. | A synergistic effect and a lower IC50 value for the FTI would suggest alternative prenylation is occurring. |
| Ras-Independent Growth | Use a panel of cell lines with different Ras mutation statuses (H-Ras, K-Ras, N-Ras, and wild-type). | The inhibitor should be more potent in cell lines known to be sensitive to FTIs (e.g., some H-Ras transformed lines). |
| High Serum Concentration | Reduce the serum concentration in your cell culture medium during the drug treatment period (e.g., from 10% to 2%). | Increased potency of the inhibitor, as there is less competition from growth factors in the serum. |
| Incorrect Assay Endpoint | Perform a time-course experiment to determine the optimal duration of inhibitor treatment. | Identification of the time point at which the maximal effect is observed. |
Issue 2: Inconsistent Results Between Replicates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Visually inspect the wells with the highest inhibitor concentration under a microscope for any signs of precipitation. Prepare fresh dilutions for each experiment. | Clear media in all wells, indicating the compound is fully dissolved at the tested concentrations. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and perform a cell count to verify density. | Uniform cell growth in control wells, leading to more consistent results across the plate. |
| Edge Effects on Microplates | Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media. | Reduced variability between replicate wells. |
| Inhibitor Degradation | Aliquot the stock solution and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. | Consistent inhibitor potency across experiments. |
Experimental Protocols
Farnesyltransferase Activity Assay (Fluorometric)
This protocol provides a general framework for measuring the activity of farnesyltransferase in the presence of an inhibitor.
Materials:
-
Recombinant farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂
-
Dithiothreitol (DTT)
-
This compound or other farnesyltransferase inhibitor
-
Black 96-well or 384-well plates
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~505 nm)
Procedure:
-
Prepare a stock solution of the FTI in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In each well of the microplate, add the inhibitor dilution. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant FTase to each well (except the no-enzyme control) and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate mix containing FPP and the dansylated peptide in the assay buffer with DTT.
-
Initiate the reaction by adding the substrate mix to all wells.
-
Immediately measure the fluorescence at time zero.
-
Incubate the plate at 37°C and measure the fluorescence at regular intervals (e.g., every 5 minutes for 60 minutes).
-
Calculate the reaction rate (change in fluorescence over time) for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Data Presentation
Table 1: Illustrative IC50 Values of a Farnesyltransferase Inhibitor in Different Cancer Cell Lines
| Cell Line | Ras Mutation | IC50 (µM) - Example Data |
| A549 | K-Ras | > 10 |
| HCT116 | K-Ras | 5.2 |
| T24 | H-Ras | 0.8 |
| ST88-14 | Wild-Type (NF1 loss) | 1.5 |
Note: These are example values to illustrate the variability between cell lines. Actual experimental values will need to be determined.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Technical Support Center: BMS-186511 Resistance
This guide provides troubleshooting advice and frequently asked questions for researchers encountering cell line resistance to BMS-186511, a Farnesyltransferase (FT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a Farnesyltransferase (FT) inhibitor.[1] FT is a crucial enzyme that attaches a farnesyl lipid group to certain proteins, a process called farnesylation. This lipid anchor is essential for localizing these proteins to the cell membrane, where they can participate in signaling pathways. A key target of farnesylation is the Ras family of small GTPases (H-Ras, K-Ras, N-Ras), which are critical drivers of cell proliferation and survival. By inhibiting FT, this compound prevents Ras from reaching the cell membrane, thereby blocking its downstream signaling and inhibiting cancer cell growth.[2][3]
Q2: My cells are showing decreased sensitivity to this compound. What are the potential resistance mechanisms?
Resistance to Farnesyltransferase inhibitors (FTIs) like this compound can occur through several mechanisms. The most common possibilities include:
-
Alternative Prenylation: While H-Ras is solely dependent on farnesylation, K-Ras and N-Ras can be alternatively modified by a related enzyme, Geranylgeranyltransferase I (GGTase-1), especially when FT is inhibited.[2][4] This "escape route" allows the proteins to be lipid-anchored to the membrane and remain active, rendering the FTI less effective.[4]
-
Target Mutation: The cell may acquire mutations in the gene encoding the Farnesyltransferase enzyme itself. These mutations can occur near the drug's binding site, preventing this compound from effectively inhibiting the enzyme.[5]
-
Bypass Pathway Activation: Cancer cells can activate other signaling pathways to bypass their dependency on Ras signaling. For instance, upregulation of the RhoB-GG pathway or activation of parallel survival pathways like PI3K/Akt can compensate for the inhibition of Ras.[4][6]
-
Drug Efflux: Although not specifically documented for this compound, a common mechanism for drug resistance is the overexpression of membrane pumps (like P-glycoprotein) that actively transport the drug out of the cell, lowering its intracellular concentration.
Troubleshooting Guides
Problem: My cell line is showing reduced sensitivity or has stopped responding to this compound treatment.
This guide provides a structured approach to confirming resistance and identifying the underlying mechanism.
Step 1: How do I quantitatively confirm drug resistance?
Recommended Action: Perform a cell viability assay to compare the half-maximal inhibitory concentration (IC50) of your suspected resistant cell line against the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.
Table 1: IC50 Data Logging Template Use this table to record and compare your experimental results.
| Cell Line | Treatment | Replicate 1 IC50 (µM) | Replicate 2 IC50 (µM) | Replicate 3 IC50 (µM) | Average IC50 (µM) | Fold Change |
| Parental | This compound | (Baseline) | ||||
| Resistant | This compound |
Step 2: How can I investigate the potential resistance mechanism?
Based on the likely mechanisms, you can perform a series of experiments to pinpoint the cause.
Table 2: Experimental Guide for Resistance Mechanism Identification
| Potential Mechanism | Primary Experimental Method | Secondary/Confirmatory Method | Expected Result in Resistant Cells |
| Alternative Prenylation | Western Blot for K-Ras/N-Ras | Co-treatment with a GGTase-I inhibitor | Shift in K-Ras/N-Ras band to a slower migrating (geranylgeranylated) form. Sensitivity is restored upon co-treatment. |
| Target Mutation | Sanger Sequencing of FNTA and FNTB genes | In vitro FTase activity assay | Identification of mutations in the coding region of FTase subunits. Reduced inhibition by this compound in vitro. |
| Bypass Pathway Activation | Phospho-protein Array / Western Blot | Use of specific inhibitors for bypass pathways | Increased phosphorylation of key signaling nodes (e.g., p-Akt, p-ERK) independent of Ras activity. |
| Drug Efflux | qPCR for ABC transporter genes (ABCB1, etc.) | Co-treatment with an efflux pump inhibitor (e.g., Verapamil) | Increased mRNA expression of efflux pump genes. Sensitivity is restored upon co-treatment. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general method to determine the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Replace the medium in the wells with medium containing the different drug concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-only control and plot the results as percent viability versus drug concentration. Use a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 2: Western Blotting for Protein Expression
This protocol can be used to check for changes in protein levels or post-translational modifications.
-
Cell Lysis: Treat parental and resistant cells with this compound for the desired time. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., K-Ras, p-Akt, Akt, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Signaling and Resistance Pathways
Caption: FTI action and key resistance pathways.
Experimental Workflow for Troubleshooting Resistance
References
- 1. targetmol.cn [targetmol.cn]
- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a BMS-181174-resistant human bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Farnesyl transferase inhibitor resistance probed by target mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Farnesyltransferase Inhibitor Toxicity in Preclinical Research
A Note on BMS-186511: Publicly available data on the specific toxicity profile of the farnesyltransferase inhibitor (FTI) this compound in animal studies is limited. Therefore, this guide provides general troubleshooting advice and frequently asked questions based on the known toxicities of the broader class of farnesyltransferase inhibitors. Researchers using this compound should conduct thorough dose-finding studies and monitor for the class-specific adverse effects detailed below.
Troubleshooting Guides
This section provides a question-and-answer format to address common issues encountered during in vivo studies with farnesyltransferase inhibitors.
Issue 1: Excessive Weight Loss and Gastrointestinal Distress
-
Question: My study animals are experiencing significant weight loss, diarrhea, and reduced food intake after administration of an FTI. What are the potential causes and how can I mitigate this?
-
Answer: Gastrointestinal (GI) toxicity is a known class effect of FTIs. This can be due to direct effects on the rapidly dividing cells of the GI tract.
-
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to lower the dose of the FTI. A dose-response study is crucial to identify a therapeutic window with acceptable toxicity.
-
Intermittent Dosing: Instead of daily administration, consider an intermittent dosing schedule (e.g., three days on, four days off). This can allow for recovery of the GI epithelium and may mitigate cumulative toxicity.
-
Formulation Optimization: While specific formulation data for this compound is unavailable, exploring different vehicle formulations may alter the absorption profile and reduce local GI irritation.
-
Supportive Care: Ensure easy access to palatable, high-calorie food and hydration. Anti-diarrheal agents may be considered after consulting with a veterinarian, but their potential to interfere with the study compound should be evaluated.
-
-
Issue 2: Signs of Neurotoxicity
-
Question: I am observing neurological signs such as ataxia, lethargy, or tremors in my animal models. Could this be related to the FTI treatment?
-
Answer: Yes, neurotoxicity has been reported as a dose-limiting toxicity for some FTIs.
-
Troubleshooting Steps:
-
Careful Observation and Scoring: Implement a detailed neurological scoring system to quantify the observed effects and determine the onset and severity in relation to dosing.
-
Dose Adjustment: As with GI toxicity, a dose reduction is the primary intervention.
-
Pharmacokinetic Analysis: If possible, correlate the onset of neurological signs with the peak plasma concentration (Cmax) of the drug. Formulation strategies that lower Cmax while maintaining the desired exposure (AUC) could be beneficial.
-
-
Issue 3: Hematological Abnormalities
-
Question: Complete blood counts (CBCs) from my treated animals show significant myelosuppression (e.g., neutropenia, anemia). What is the mechanism and how can it be managed?
-
Answer: Myelosuppression is a potential toxicity for agents that affect cell proliferation. FTIs can impact hematopoietic progenitor cells.
-
Troubleshooting Steps:
-
Regular Monitoring: Conduct regular CBCs to monitor the extent of myelosuppression.
-
Dosing Holidays: Implement "drug holidays" in the dosing schedule to allow for bone marrow recovery.
-
Combination Therapy Considerations: If using the FTI in combination with other myelosuppressive agents, consider staggered dosing schedules.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of action of this compound?
-
A1: this compound is a farnesyltransferase inhibitor. Farnesyltransferase is a crucial enzyme that attaches a farnesyl group to certain proteins, a process called farnesylation. This lipid modification is essential for localizing these proteins to the cell membrane, which is critical for their function in signal transduction pathways, including the Ras signaling pathway often implicated in cancer.
-
-
Q2: Are there any known dose-limiting toxicities for FTIs as a class that I should be aware of?
-
A2: Yes, for the FTI class, common dose-limiting toxicities observed in preclinical and clinical studies include gastrointestinal issues (nausea, vomiting, diarrhea), myelosuppression, and neurotoxicity. Reversible elevation of liver enzymes (transaminitis) has also been noted for some compounds in this class.
-
-
Q3: How can I establish a safe and effective dose for this compound in my animal model?
-
A3: A well-designed dose-range finding study is essential. This typically involves administering escalating doses of the compound to small groups of animals and closely monitoring for signs of toxicity (e.g., weight loss, changes in behavior, clinical pathology) to determine the maximum tolerated dose (MTD).
-
Quantitative Data Summary
Specific quantitative toxicity data for this compound is not publicly available. The following table provides a general overview of toxicities reported for other farnesyltransferase inhibitors in clinical studies, which may serve as a guide for monitoring in preclinical studies.
| Toxicity Type | Compound Example | Species | Observed Effects |
| Gastrointestinal | BMS-214662 | Human | Grade 3 nausea, vomiting, and diarrhea were dose-limiting. |
| Hepatic | BMS-214662 | Human | Reversible Grade 3 transaminitis was observed. |
| Myelosuppression | R115777 (Tipifarnib) | Human | Myelotoxicity was a dose-limiting toxicity. |
| Neurological | R115777 (Tipifarnib) | Human | Neurotoxicity was a dose-limiting toxicity. |
Experimental Protocols
General Protocol for a Dose-Range Finding Study in Rodents
-
Animal Model: Select the appropriate rodent species and strain for your study.
-
Group Allocation: Assign animals to several dose groups (e.g., vehicle control, low dose, mid dose, high dose), with a typical group size of 3-5 animals of each sex.
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection). The initial doses can be estimated from any available in vitro cytotoxicity data.
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in weight, food and water consumption, activity level, and posture. Use a standardized scoring system.
-
Blood Sampling: Collect blood samples at predetermined time points for complete blood counts and serum chemistry analysis to assess hematological and organ function (especially liver and kidney).
-
Endpoint: The study duration is typically 7-14 days. The highest dose that does not cause significant toxicity or more than a 10% loss in body weight is often considered the Maximum Tolerated Dose (MTD).
-
Histopathology: At the end of the study, perform a necropsy and collect major organs for histopathological examination to identify any tissue-level changes.
Signaling Pathway Visualization
Below is a diagram illustrating the general mechanism of action of a farnesyltransferase inhibitor.
Caption: Farnesyltransferase inhibitor (FTI) action.
"BMS-186511" assay interference and artifacts
This technical support center provides troubleshooting guidance and frequently asked questions regarding assay interference and artifacts when working with BMS-186511. Our goal is to help researchers, scientists, and drug development professionals identify and resolve common issues to ensure data integrity and experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in-vitro kinase assay shows inconsistent IC50 values for this compound. What could be the cause?
A1: Inconsistent IC50 values for this compound in kinase assays can stem from several factors. This compound is known to be a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase. However, its behavior in assays can be influenced by experimental conditions.
Troubleshooting Steps:
-
Compound Stability: Verify the stability of your this compound stock solution. Repeated freeze-thaw cycles can lead to degradation. Prepare fresh dilutions for each experiment from a concentrated stock stored at -80°C.
-
Assay Buffer Composition: The presence of detergents or high concentrations of carrier proteins like BSA can affect the apparent potency of this compound. Consider optimizing the concentration of these components.
-
ATP Concentration: As an ATP-competitive inhibitor, the apparent IC50 of this compound will be highly dependent on the ATP concentration in your assay. Ensure you are using a consistent and physiologically relevant ATP concentration (typically the Km for the specific kinase).
-
Enzyme Concentration: Variations in the kinase concentration can also lead to shifts in the IC50 value. Use a consistent and validated amount of enzyme for each assay.
Q2: I am observing a high background signal in my cell-based assay when using this compound. How can I reduce this?
A2: High background signals in cell-based assays can be caused by compound-specific effects or interactions with assay components.
Troubleshooting Steps:
-
Autofluorescence: this compound may exhibit intrinsic fluorescence at the excitation and emission wavelengths of your detection system. To check for this, run a control plate containing only the compound and media, without cells.
-
Cell Viability: At higher concentrations, this compound may induce cytotoxicity, leading to cell death and release of intracellular components that can interfere with the assay signal. Perform a separate cytotoxicity assay (e.g., MTS or LDH release) to determine the non-toxic concentration range for your specific cell line and treatment duration.
-
Media Interference: Components in the cell culture media, such as phenol red or serum proteins, can sometimes interact with the compound or the assay reagents. Consider using a simplified, serum-free media for the duration of the compound treatment if your experimental design allows.
Q3: My Western blot results for downstream EGFR signaling are variable after this compound treatment. What should I check?
A3: Variability in Western blot data for signaling pathways can be a common challenge. For this compound, which targets the EGFR pathway, consistent results depend on precise experimental execution.
Troubleshooting Workflow:
Technical Support Center: Formulation of BMS-186511 for in vivo Use
Notice to Researchers: Publicly available information regarding the specific physicochemical properties and established formulation protocols for BMS-186511 is limited. This document provides general guidance based on the challenges commonly encountered with poorly soluble compounds and the class of farnesyltransferase inhibitors. Researchers are strongly encouraged to perform their own solubility and stability studies to develop a suitable formulation for their specific in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected formulation challenges?
This compound is identified as a farnesyltransferase (FT) inhibitor. While specific data for this compound is scarce, molecules in this class often exhibit poor aqueous solubility, which is a primary challenge for achieving adequate bioavailability and therapeutic efficacy in in vivo studies. The formulation strategy will likely need to address this poor solubility to ensure consistent and reproducible exposure in animal models.
Q2: What are the critical first steps before developing an in vivo formulation for a compound like this compound?
Before attempting to formulate a poorly characterized compound like this compound, it is crucial to determine its basic physicochemical properties. This includes:
-
Solubility determination: Assessing the solubility in a range of pharmaceutically acceptable solvents and vehicles.
-
Stability analysis: Evaluating the chemical stability of the compound in the chosen solvent/vehicle under storage and experimental conditions.
-
pH-solubility profile: Understanding how the solubility of the compound changes with pH, which is critical for oral and parenteral formulations.
Troubleshooting Guide for Formulation Development
This guide addresses potential issues that may arise when formulating a poorly soluble compound, presumed to be characteristic of this compound.
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates out of solution upon preparation or during storage. | The compound's solubility limit in the chosen vehicle has been exceeded. The formulation is thermodynamically unstable. | 1. Reduce the concentration: Lower the concentration of this compound in the formulation. 2. Use a co-solvent system: Employ a mixture of solvents to enhance solubility. Common co-solvents for in vivo use include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol (PG). 3. Incorporate a surfactant: Surfactants such as Tween® 80 or Cremophor® EL can help to create micellar formulations that improve solubility and stability. 4. Adjust the pH: If the compound has ionizable groups, adjusting the pH of the vehicle can significantly increase solubility. |
| Inconsistent results or high variability in in vivo studies. | Poor bioavailability due to precipitation of the compound at the injection site or in the gastrointestinal tract. Inconsistent dosing due to an unstable formulation. | 1. Optimize the formulation: Re-evaluate the formulation for signs of instability or precipitation. Consider using a more robust formulation strategy such as a lipid-based formulation or a nanosuspension. 2. Control dosing procedure: Ensure the formulation is homogenous before each administration. If it is a suspension, ensure it is well-mixed. 3. Consider alternative routes of administration: If oral bioavailability is poor, parenteral routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) may provide more consistent exposure. |
| Observed toxicity or adverse effects in animal models. | The vehicle or excipients used in the formulation may be causing toxicity. The high concentration of a co-solvent like DMSO can be toxic. | 1. Evaluate vehicle toxicity: Run a vehicle-only control group in your animal studies to assess the toxicity of the formulation components. 2. Minimize the use of harsh solvents: Aim to use the lowest possible concentration of solvents like DMSO. FDA guidelines for preclinical studies often recommend limiting DMSO concentrations. 3. Use well-tolerated excipients: Select excipients with a known safety profile for the intended route of administration. |
Experimental Protocols
Protocol 1: Basic Solubility Assessment
Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable vehicles.
Materials:
-
This compound powder
-
A selection of vehicles:
-
Water
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.9% Saline
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Corn oil or other lipid-based vehicles
-
-
Vials
-
Shaker or vortex mixer
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
Methodology:
-
Add an excess amount of this compound powder to a known volume of each vehicle in a vial.
-
Cap the vials and shake at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method.
Visualizing Formulation Strategies
Below are diagrams illustrating common workflows and signaling pathways relevant to the formulation and action of farnesyltransferase inhibitors.
Caption: Troubleshooting workflow for formulation challenges.
Caption: Mechanism of action for Farnesyltransferase Inhibitors.
Validation & Comparative
Part 1: Comparison Guide to Farnesyltransferase Inhibitors
An Important Clarification: BMS-186511 is a Farnesyltransferase Inhibitor, Not a Kinase Inhibitor
It is essential to begin by clarifying a key point from the initial topic. The compound of interest, this compound, is not a kinase inhibitor. Instead, it is classified as a farnesyltransferase (FT) inhibitor.[1][2][3] This distinction is crucial as farnesyltransferases and kinases are different classes of enzymes with distinct cellular functions and mechanisms of action.
This guide will, therefore, be presented in two parts to provide a comprehensive and accurate comparison based on the correct classification of these molecules.
-
Part 1: Comparison of Farnesyltransferase Inhibitors. This section will focus on this compound and compare it with other well-characterized farnesyltransferase inhibitors, Lonafarnib and Tipifarnib.
-
Part 2: Comparison of Kinase Inhibitors. To address the user's interest in kinase inhibitors, this section will provide a comparison of the well-known kinase inhibitor Imatinib with other inhibitors of the BCR-ABL tyrosine kinase, Nilotinib and Dasatinib.
Farnesyltransferase (FTase) is an enzyme that plays a critical role in post-translational modification by attaching a farnesyl group to specific proteins, a process known as farnesylation.[4] This modification is essential for the proper localization and function of these proteins, many of which are involved in cellular signaling pathways that regulate cell growth and proliferation, such as the Ras family of proteins.[4] Inhibiting farnesyltransferase can disrupt these signaling pathways, making FTase inhibitors a target for cancer therapy.[4]
Comparative Data of Farnesyltransferase Inhibitors
The following table summarizes the key characteristics of this compound, Lonafarnib, and Tipifarnib.
| Inhibitor | Mechanism of Action | Target | IC50 Value |
| This compound | A bisubstrate analogue inhibitor of farnesyltransferase.[1] | Farnesyltransferase (FT) | Not Publicly Available |
| Lonafarnib | A potent and selective inhibitor of farnesyltransferase that is specific for FTase and does not significantly inhibit the related GGPT-1 enzyme at concentrations up to 50 μM.[5][6] | Farnesyltransferase (FTase) | 1.9 nM[5][6][7] |
| Tipifarnib | A potent and specific farnesyltransferase inhibitor.[8] It inhibits isolated human farnesyltransferase for a lamin B peptide and for the K-RasB peptide with IC50 of 0.86 nM and 7.9 nM, respectively.[8] | Farnesyltransferase (FTase) | 0.6 nM[8] |
Experimental Protocols
In Vitro Farnesyltransferase Inhibition Assay (Fluorimetric Method)
This protocol describes a common method for determining the IC50 of an inhibitor against farnesyltransferase using a fluorimetric approach.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test compounds (e.g., this compound, Lonafarnib, Tipifarnib) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Mixture Preparation: In each well of the microplate, add the following components in order:
-
Assay buffer
-
Test compound or vehicle control (DMSO)
-
Dansylated peptide substrate
-
Recombinant farnesyltransferase
-
-
Initiation of Reaction: Start the enzymatic reaction by adding farnesyl pyrophosphate to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
References
- 1. targetmol.cn [targetmol.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 5. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
A Preclinical Showdown: BMS-186511 Versus Standard of Care in Malignant Peripheral Nerve Sheath Tumors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical efficacy of the investigational farnesyltransferase inhibitor, BMS-186511, against the current standard-of-care chemotherapy for Malignant Peripheral Nerve Sheath Tumors (MPNSTs). This aggressive and rare soft tissue sarcoma, often associated with Neurofibromatosis Type 1 (NF1), presents a significant therapeutic challenge, with limited effective treatment options.
Executive Summary
This guide synthesizes available preclinical data to offer a head-to-head comparison of this compound and doxorubicin, a cornerstone of standard chemotherapy for MPNST. While direct comparative clinical trials are unavailable for this compound, in vitro studies on the same NF1-associated MPNST cell line, ST88-14, provide a foundation for assessing their relative potency. The data indicates that while both agents exhibit inhibitory effects on MPNST cell growth, their mechanisms and potency differ. This guide presents the quantitative data in a clear, tabular format, details the experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows to aid in the interpretation of these findings.
Data Presentation: In Vitro Efficacy against ST88-14 MPNST Cells
The following table summarizes the in vitro efficacy of this compound and doxorubicin on the ST88-14 malignant peripheral nerve sheath tumor cell line.
| Compound | Assay Type | Endpoint | Result | Reference |
| This compound | Soft Agar Colony Formation | Inhibition of Anchorage-Independent Growth | Concentration-dependent inhibition | [1] |
| Cell Morphology | Reversion of Malignant Phenotype | Cells became flat, nonrefractile, and contact-inhibited | [1] | |
| Doxorubicin | Cytotoxicity Assay (Alamar Blue) | Cell Viability | Dose-dependent cytotoxic effect | [2] |
| MTS Proliferation Assay | Cell Growth Inhibition | Concentration-dependent decrease in proliferation | [3] | |
| SRB Assay | IC50 | ~10-100 ng/ml (estimated) | [4] |
Experimental Protocols
This compound Soft Agar Colony Formation Assay
This assay assesses the ability of a compound to inhibit anchorage-independent growth, a hallmark of cancer cells.
-
Cell Preparation: ST88-14 cells, derived from a malignant schwannoma of an NF1 patient, were used.
-
Assay Setup: A base layer of 0.6% agar in supplemented DMEM was prepared in 60-mm dishes. A second layer containing 1 x 10^4 ST88-14 cells in 0.3% agar with varying concentrations of this compound was overlaid.
-
Incubation: Plates were incubated at 37°C in a humidified atmosphere with 5% CO2 for 10 to 14 days.
-
Data Analysis: Colonies larger than 60 µm in diameter were counted using an automated colony counter. The effect of this compound was determined by comparing the number of colonies in treated versus untreated wells.
Doxorubicin Cytotoxicity Assay (Alamar Blue)
This assay measures cell viability by assessing metabolic activity.
-
Cell Seeding: ST88-14 cells were seeded in 96-well plates at a density of 4 x 10^3 cells per well and incubated for 24 hours.[2]
-
Treatment: Cells were treated with various concentrations of doxorubicin (in this specific study, an IL-13 conjugated liposomal formulation was used) and incubated for 48 hours.[2]
-
Assay: Alamar blue reagent was added to each well, and the plates were incubated according to the manufacturer's instructions.[2]
-
Data Analysis: Fluorescence was measured to determine the percentage of viable cells relative to untreated controls.[2]
Mandatory Visualization
Caption: Ras signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro comparison of this compound and doxorubicin.
Discussion
The preclinical data suggests that this compound, a farnesyltransferase inhibitor, effectively inhibits the malignant phenotype of the NF1-associated MPNST cell line ST88-14.[1] Its mechanism of action targets the Ras signaling pathway, which is frequently hyperactivated in these tumors due to the loss of the NF1 tumor suppressor, neurofibromin. By preventing the farnesylation of Ras proteins, this compound inhibits their localization to the cell membrane and subsequent activation of downstream pro-proliferative and survival pathways.[1] The observed morphological changes in ST88-14 cells, from a malignant to a more normal phenotype, underscore the potential of this targeted approach.[1]
Doxorubicin, an anthracycline antibiotic, is a standard-of-care chemotherapeutic agent for soft tissue sarcomas, including MPNSTs.[5] Its primary mechanism of action involves intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, ultimately leading to DNA damage and apoptosis.[6] In vitro studies confirm that doxorubicin is cytotoxic to ST88-14 cells in a dose-dependent manner.[2][3]
A direct comparison of the in vitro potency is challenging due to the different assays and endpoints reported in the available literature. However, the data collectively suggest that both agents are active against MPNST cells. This compound offers a targeted approach by interfering with a key signaling pathway implicated in MPNST pathogenesis, while doxorubicin exerts a broader cytotoxic effect.
It is important to note the limitations of this comparison. The data for this compound is from a single, older preclinical study, and the clinical development of this specific compound appears to have been discontinued. In contrast, doxorubicin is a clinically established agent, despite its significant toxicities.[5] Newer therapeutic strategies, including MEK inhibitors, have shown promise in NF1-related tumors and are currently under active investigation.
Conclusion
This comparative guide highlights the preclinical rationale for targeting farnesyltransferase in MPNSTs with compounds like this compound. While the available data is limited, it demonstrates the potential of a targeted therapeutic strategy compared to the broad cytotoxicity of standard chemotherapy. The information presented here serves as a valuable resource for researchers and drug development professionals exploring novel therapeutic avenues for this challenging disease. Further research into farnesyltransferase inhibitors and other targeted agents is warranted to improve outcomes for patients with Malignant Peripheral Nerve Sheath Tumors.
References
- 1. Cellosaurus cell line ST88-14 (CVCL_8916) [cellosaurus.org]
- 2. Tumor targeted delivery of doxorubicin in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical therapeutic efficacy of a novel pharmacological inducer of apoptosis in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
Farnesyltransferase Inhibitors: A Comparative Analysis of Tipifarnib and Lonafarnib Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the cross-reactivity profiles of two prominent farnesyltransferase inhibitors, Tipifarnib and Lonafarnib. The information presented is based on publicly available experimental data to facilitate informed decisions in research and development.
Farnesyltransferase (FTase) inhibitors were initially developed to target the RAS signaling pathway, which is frequently dysregulated in cancer. These inhibitors prevent the farnesylation of RAS and other proteins, a critical post-translational modification required for their proper membrane localization and function. This guide focuses on the selectivity of Tipifarnib and Lonafarnib, particularly concerning their cross-reactivity with the closely related enzyme, Geranylgeranyltransferase type I (GGTase-I). Understanding this cross-reactivity is crucial, as the alternative prenylation of some proteins by GGTase-I can be a mechanism of resistance to FTase inhibitors.
Comparative Selectivity Profile
The following table summarizes the in vitro inhibitory potency of Tipifarnib and Lonafarnib against their primary target, Farnesyltransferase (FTase), and the closely related enzyme, Geranylgeranyltransferase type I (GGTase-I). The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (FTase vs. GGTase-I) |
| Tipifarnib | Farnesyltransferase (FTase) | 0.6 - 7.9[1][2] | Highly Selective |
| Geranylgeranyltransferase I (GGTase-I) | Not significantly inhibited[3] | ||
| Lonafarnib | Farnesyltransferase (FTase) | 1.9[4][5][6] | >26,000-fold |
| Geranylgeranyltransferase I (GGTase-I) | >50,000[4][5][6] |
Note: The IC50 values for Tipifarnib can vary depending on the specific substrate used in the assay.
Off-Target Effects and Clinical Observations
Beyond their primary enzymatic targets, it is important to consider the broader pharmacological effects of these inhibitors.
Tipifarnib: Clinical studies have reported several off-target effects, primarily of a hematological and gastrointestinal nature. In a study on patients with advanced multiple myeloma, treatment with Tipifarnib was found to suppress FTase activity but not GGTase-I in bone marrow and peripheral blood mononuclear cells.[7] Additionally, some research suggests that Tipifarnib may influence the CXCL12/CXCR4 signaling pathway.
Lonafarnib: This compound is noted for its high selectivity for FTase over GGTase-I.[4][5][6] This high degree of selectivity is a key characteristic of its molecular profile.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated.
Caption: Farnesyltransferase Inhibition of the Ras Signaling Pathway.
Caption: Workflow for In Vitro Prenyltransferase Inhibition Assay.
Experimental Protocols
In Vitro Farnesyltransferase (FTase) Inhibition Assay (Fluorescence-Based)
This protocol outlines a common method for determining the in vitro potency of inhibitors against FTase.
1. Reagent Preparation:
- FTase Enzyme: Recombinant human farnesyltransferase.
- Substrate: A peptide containing a C-terminal CAAX box motif (e.g., Dansyl-GCVLS). The dansyl group provides a fluorescent signal.
- Isoprenoid Donor: Farnesyl pyrophosphate (FPP).
- Assay Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, ZnCl₂, and a reducing agent like DTT.
- Inhibitor: Tipifarnib or Lonafarnib dissolved in DMSO and serially diluted to the desired concentrations.
2. Assay Procedure:
- In a 96-well black microplate, add the assay buffer, FTase enzyme, and the inhibitor at various concentrations.
- Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the peptide substrate and FPP to each well.
- Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
- Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the dansyl fluorophore (e.g., ~340 nm excitation and ~485 nm emission).
3. Data Analysis:
- The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control (no inhibitor).
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Geranylgeranyltransferase I (GGTase-I) Inhibition Assay
The protocol for assessing GGTase-I inhibition is analogous to the FTase assay, with the following key modifications:
1. Reagent Changes:
- GGTase-I Enzyme: Recombinant human geranylgeranyltransferase type I.
- Substrate: A peptide with a C-terminal CAAX box that is a specific substrate for GGTase-I (e.g., ending in Leucine).
- Isoprenoid Donor: Geranylgeranyl pyrophosphate (GGPP).
2. Procedure and Analysis:
- The assay procedure and data analysis steps are the same as described for the FTase inhibition assay, substituting the appropriate enzyme, substrate, and isoprenoid donor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase II trial of the farnesyl transferase inhibitor tipifarnib plus neoadjuvant doxorubicin-cyclophosphamide in patients with clinical stage IIB-IIIC breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Validating Farnesyltransferase Target Engagement in Cells: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides a comparative overview of methodologies for validating the target engagement of farnesyltransferase (FT) inhibitors, with a focus on BMS-186511 and its alternatives.
Farnesyltransferase is a key enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases. By attaching a farnesyl group to a cysteine residue in a "CaaX" motif at the C-terminus of target proteins, FT facilitates their localization to the cell membrane, a prerequisite for their function in signal transduction pathways regulating cell growth, differentiation, and survival. Inhibition of FT is a therapeutic strategy to disrupt these pathways, particularly in the context of cancer.
This guide will explore methods to confirm that FT inhibitors, such as this compound, are binding to farnesyltransferase within intact cells. We will compare this compound with other known FT inhibitors, presenting available data to benchmark their performance.
Comparison of Farnesyltransferase Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Farnesyltransferase | Not Specified | Data not publicly available | [1][2][3] |
| Tipifarnib | Farnesyltransferase | Enzyme Assay | 0.6 | [4] |
| Lonafarnib | Farnesyltransferase | Enzyme Assay | Data not publicly available | [5][6] |
| BMS-214662 | H-Ras Farnesylation | Cellular Assay | 1.3 | [7] |
| BMS-214662 | K-Ras Farnesylation | Cellular Assay | 8.4 | [7] |
Validating Target Engagement: Methodologies and Protocols
Several techniques can be employed to validate the engagement of a small molecule inhibitor with its intracellular target. The Cellular Thermal Shift Assay (CETSA) is a powerful and widely used method that will be the focus of this guide.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[8][9] This increased stability makes the protein more resistant to heat-induced denaturation and aggregation. By heating cell lysates or intact cells to various temperatures, the amount of soluble target protein remaining can be quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve of the target protein in the presence of the compound compared to a vehicle control indicates target engagement.
This protocol provides a general framework for assessing the target engagement of farnesyltransferase inhibitors like this compound in a human cancer cell line (e.g., HCT-116, known to be sensitive to some FT inhibitors).[10]
1. Cell Culture and Treatment:
-
Culture HCT-116 cells in a suitable medium until they reach 80-90% confluency.
-
Treat the cells with the desired concentration of the farnesyltransferase inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
2. Heat Challenge:
-
Harvest the cells and resuspend them in a buffer (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation at 20,000 x g for 20 minutes at 4°C.
4. Protein Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for farnesyltransferase.
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.
5. Data Analysis:
-
Quantify the band intensities for farnesyltransferase at each temperature point.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the normalized intensities against the temperature to generate melting curves for both the treated and vehicle control samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the context of farnesyltransferase inhibition and the methodology used to validate it, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Farnesyltransferase Signaling Pathway and Inhibition by this compound.
Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Conclusion
Validating the target engagement of farnesyltransferase inhibitors like this compound is a crucial step in their development as potential therapeutics. The Cellular Thermal Shift Assay provides a robust method to confirm the direct binding of these compounds to farnesyltransferase within a cellular context. While specific CETSA data for this compound is not publicly available, the provided protocols and comparative data for other FT inhibitors offer a strong foundation for researchers to design and execute their own target validation studies. By employing these methodologies, scientists can gain critical insights into the mechanism of action of their compounds and accelerate the drug discovery process.
References
- 1. targetmol.cn [targetmol.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 法尼基转移酶抑制剂 | MCE [medchemexpress.cn]
- 4. Kura Oncology Reports Clinical Activity of Tipifarnib in Subsets of Pancreatic Cancer Associated with High CXCL12 Expression | Kura Oncology, Inc. [ir.kuraoncology.com]
- 5. Lonafarnib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of the farnesyl transferase inhibitor lonafarnib (Sarasartrade mark, SCH66336) in human plasma using high-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Farnesyltransferase Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, farnesyltransferase inhibitors (FTIs) represent a significant class of compounds designed to interfere with key cellular signaling pathways implicated in oncogenesis. This guide provides a head-to-head comparison of farnesyltransferase inhibitors, with a focus on two well-characterized agents, Lonafarnib (SCH66336) and Tipifarnib (R115777) . While this guide also references BMS-186511 , publicly available experimental data for this compound is limited. Therefore, Lonafarnib and Tipifarnib will serve as the primary subjects for a detailed comparative analysis, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance backed by experimental data.
Introduction to Farnesyltransferase Inhibitors
Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within a C-terminal "CAAX box" motif of various cellular proteins.[1] A primary target of this modification is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras), which play a pivotal role in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[2] Constitutive activation of Ras signaling due to mutations is a common driver in many human cancers.[3] By inhibiting FTase, FTIs prevent the farnesylation and subsequent membrane localization of Ras, thereby blocking its downstream signaling and anti-cancer effects.[1] It is also understood that the anti-neoplastic properties of FTIs are also mediated by altering the prenylation and function of other proteins beyond Ras, such as RhoB.[4][5]
Performance Comparison: Lonafarnib vs. Tipifarnib
Both Lonafarnib and Tipifarnib are potent, orally bioavailable, non-peptidomimetic inhibitors of FTase. The following tables summarize their performance based on available preclinical and clinical data.
In Vitro Potency and Efficacy
| Parameter | Lonafarnib (SCH66336) | Tipifarnib (R115777) | Reference |
| FTase IC50 | 1.9 nM | 0.6 nM | [6][7] |
| H-Ras IC50 | 1.9 nM | - | [8] |
| K-Ras IC50 | 5.2 nM | 7.9 nM (for K-RasB peptide) | [8][9] |
| N-Ras IC50 | 2.8 nM | - | [8] |
| Cell Proliferation Inhibition | IC50 values ranging from 0.6 µM to 32.3 µM in various cancer cell lines.[10] Suppresses growth and induces apoptosis in human head and neck squamous carcinoma cells (HNSCC).[10] | Synergistic antiproliferative interaction with tamoxifen in MCF-7 breast cancer cells.[11] | [10][11] |
In Vivo Efficacy
| Model | Lonafarnib (SCH66336) | Tipifarnib (R115777) | Reference |
| Xenograft Models | Inhibits HTBI77 human lung carcinoma xenograft growth in nude mice in a dose-dependent manner.[12] | In combination with tamoxifen or estrogen withdrawal, produced significantly greater inhibition of tumor growth in MCF-7 human breast cancer xenografts.[11] | [11][12] |
| Clinical Trials | Phase II and III trials have been conducted for various cancers, including advanced solid tumors and progeria.[13][14] | Phase II and III trials have been conducted for various cancers, including acute myeloid leukemia (AML), myelodysplastic syndromes, and HRAS mutant solid tumors.[15] | [13][14][15] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of farnesyltransferase inhibitors. Below are outlines of key experimental protocols.
Farnesyltransferase (FTase) Activity Assay (Fluorimetric)
This assay quantifies the enzymatic activity of FTase by measuring the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The resulting farnesylated peptide exhibits increased fluorescence, which can be measured over time.
Materials:
-
Purified FTase enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-GCVLS peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10 µM ZnCl₂)
-
Dithiothreitol (DTT)
-
Test compounds (e.g., this compound, Lonafarnib, Tipifarnib) dissolved in DMSO
-
Black 96-well or 384-well microplates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~505 nm)
Procedure:
-
Prepare a reaction mixture containing assay buffer, DTT, and the dansylated peptide substrate.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO).
-
Add the purified FTase enzyme to all wells except for a no-enzyme control.
-
Initiate the reaction by adding FPP to all wells.
-
Immediately measure the fluorescence at time zero and then kinetically over a defined period (e.g., 60 minutes) at room temperature.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT or CCK-8)
This assay assesses the cytotoxic or cytostatic effects of the FTIs on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization buffer (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
For the MTT assay, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Ras Farnesylation
This method is used to assess the inhibition of Ras processing in cells treated with FTIs. Unfarnesylated Ras migrates slower on an SDS-PAGE gel than its farnesylated counterpart.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies against Ras (e.g., pan-Ras) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibody against Ras.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the shift in the molecular weight of the Ras protein to determine the extent of farnesylation inhibition.
Conclusion
Farnesyltransferase inhibitors, including Lonafarnib and Tipifarnib, have demonstrated significant preclinical and clinical activity against a range of cancers. While direct comparative data for this compound is limited, the extensive research on Lonafarnib and Tipifarnib provides a strong foundation for understanding the therapeutic potential of this class of drugs. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation and optimization of farnesyltransferase-targeted therapies. The continued exploration of these inhibitors, both as monotherapies and in combination with other agents, holds promise for improving outcomes for patients with various malignancies.
References
- 1. Absolute quantification of farnesylated Ras levels in complex samples using liquid chromatography fractionation combined with tryptic digestion and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase-inhibitors exert in vitro immunosuppressive capacity by inhibiting human B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyisoprenylation of Ras in vitro by a farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 5. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetmol.cn [targetmol.cn]
- 7. Ubiquitin-RAS peptide extensions as substrates for farnesyl-protein transferase and carboxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. An Investigational Study to Evaluate Experimental Medication BMS-986165 Compared to Placebo and a Currently Available Treatment in Participants With Moderate-to-Severe Plaque Psoriasis | BMS Study Connect [origin-studyconnect-bms-aem-prod.adobecqms.net]
- 11. bioassaysys.com [bioassaysys.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Phase I/IIa Trial of BMS-986148, an Anti-mesothelin Antibody–drug Conjugate, Alone or in Combination with Nivolumab in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Biomarker Validation for Patient Selection: BMS-186511 vs. MEK Inhibitors in Neurofibromatosis Type 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarker validation strategies for patient selection, focusing on the farnesyltransferase (FT) inhibitor BMS-186511 and its contemporary alternatives, primarily MEK inhibitors, in the context of Neurofibromatosis Type 1 (NF1). While this compound showed early promise, the therapeutic landscape for NF1 has evolved, with MEK inhibitors demonstrating significant clinical efficacy. This guide will delve into the mechanisms of action, potential and validated biomarkers, and the experimental protocols crucial for their validation.
Introduction to this compound and the Shift in NF1 Treatment
This compound is an inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of various proteins, most notably Ras.[1] The rationale for its development was to block the function of hyperactive Ras, a key driver of tumor growth in NF1.[1][2] However, the clinical development of farnesyltransferase inhibitors (FTIs) for NF1 has been largely superseded by more effective targeted therapies, such as MEK inhibitors.[3][4][5][6] This shift underscores the importance of robust biomarker strategies to identify patient populations most likely to respond to a given therapy.
Mechanism of Action: A Tale of Two Pathways
The distinct mechanisms of this compound and MEK inhibitors dictate the strategies for biomarker discovery and validation.
This compound (Farnesyltransferase Inhibitor):
-
Target: Farnesyltransferase (FTase).
-
Mechanism: Prevents the farnesylation of proteins, including Ras, which is necessary for their localization to the cell membrane and subsequent activation of downstream signaling pathways.[7][8] Inhibition of FTase can also affect other farnesylated proteins like RhoB, contributing to its anti-tumor effects.[9]
MEK Inhibitors (e.g., Selumetinib):
-
Target: Mitogen-activated protein kinase kinase (MEK1/2).
-
Mechanism: Directly inhibits the phosphorylation and activation of ERK1/2, a critical downstream effector in the Ras/MAPK signaling cascade. This targeted inhibition has proven highly effective in shrinking plexiform neurofibromas, a hallmark of NF1.[3][4][6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Emerging therapeutic targets for neurofibromatosis type 1 (NF1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel molecular targeted therapies for patients with neurofibromatosis type 1 with inoperable plexiform neurofibromas: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Approaches in Neurofibromatosis Type 1-Associated Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced pharmacological therapies for neurofibromatosis type 1-related tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uspharmacist.com [uspharmacist.com]
- 7. researchgate.net [researchgate.net]
- 8. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Farnesyltransferase Inhibitor BMS-186511: Performance in Resistant vs. Sensitive Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the farnesyltransferase inhibitor (FTI) BMS-186511's performance in preclinical cancer models, with a focus on its efficacy in sensitive versus resistant settings. Data is presented to facilitate objective evaluation against alternative FTIs, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Introduction to this compound and Farnesyltransferase Inhibition
This compound is a potent and specific inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). Farnesylation, the attachment of a farnesyl lipid group, is essential for the membrane localization and subsequent activation of Ras proteins. Dysregulation of Ras signaling, often driven by activating mutations, is a hallmark of many human cancers, making FTase a compelling target for anticancer therapies.
The primary rationale behind FTI development was to block the function of oncogenic Ras. However, the clinical efficacy of FTIs has been varied, largely due to the existence of alternative prenylation pathways and differing dependencies of Ras isoforms on farnesylation. This guide delves into the performance of this compound in cancer models defined by their sensitivity or resistance to farnesyltransferase inhibition.
Performance of this compound in Sensitive vs. Resistant Models
The sensitivity of cancer cells to FTIs like this compound is significantly influenced by the specific Ras isoform that is mutated and the cell's ability to utilize alternative modification pathways.
Sensitive Models:
Cancer cells harboring activating mutations in the H-Ras oncogene are generally considered sensitive to FTIs. This is because H-Ras is exclusively modified by farnesylation. Inhibition of FTase effectively blocks H-Ras localization to the cell membrane, thereby abrogating its oncogenic signaling. Preclinical studies with close analogs of this compound, such as BMS-214662, have demonstrated the reversal of the H-Ras-transformed phenotype in rodent fibroblasts.
Resistant Models:
In contrast, cancer cells with activating mutations in K-Ras or N-Ras often exhibit resistance to FTIs. This resistance is primarily attributed to alternative prenylation by the enzyme geranylgeranyltransferase-1 (GGTase-1)[1]. When FTase is inhibited, K-Ras and N-Ras can be modified with a geranylgeranyl group instead of a farnesyl group, allowing them to maintain their membrane association and signaling activity[1].
Another mechanism of acquired resistance involves mutations in the farnesyltransferase enzyme itself. For instance, substitutions at the Y361 residue of FTase have been identified in patients who developed resistance to the FTI lonafarnib.
The following table summarizes the expected performance of this compound in different cancer models based on their Ras mutation status.
Table 1: Predicted Performance of this compound in Sensitive vs. Resistant Cancer Cell Line Models
| Model Type | Key Characteristics | Predicted this compound Activity |
| Sensitive | H-Ras activating mutation (e.g., G12V, Q61L) | High potency (low IC50), inhibition of cell growth and transformation |
| Resistant | K-Ras or N-Ras activating mutation | Lower potency (high IC50), continued cell growth due to alternative prenylation by GGTase-1 |
| Resistant | Mutation in Farnesyltransferase (e.g., Y361 substitution) | Reduced binding and inhibition of FTase, leading to high IC50 values |
Comparative Analysis with Tipifarnib
Tipifarnib (R115777) is another well-characterized FTI that has been extensively studied in clinical trials. Like this compound, its efficacy is largely dependent on the genetic context of the tumor, particularly the HRAS mutation status. Tipifarnib has shown potent inhibition of FTase with an IC50 of 0.86 nM for lamin B farnesylation and 7.9 nM for K-RasB peptide[2][3][4]. In cellular assays, it effectively inhibits H-Ras processing with an EC50 of 1.6 nM in transformed NIH3T3 cells[3].
Table 2: Comparative IC50/EC50 Values of Tipifarnib in Preclinical Models
| Compound | Assay | Model System | IC50/EC50 |
| Tipifarnib | Farnesyltransferase Inhibition (lamin B) | Isolated human enzyme | 0.86 nM[2][3][5] |
| Tipifarnib | Farnesyltransferase Inhibition (K-RasB peptide) | Isolated human enzyme | 7.9 nM[2][3][4] |
| Tipifarnib | H-Ras Processing Inhibition | H-ras transformed NIH3T3 cells | 1.6 nM (EC50)[3] |
While direct comparative IC50 data for this compound is not publicly available, the data for its close analog BMS-214662 and the known mechanisms of FTI resistance strongly suggest a similar profile of activity, with high potency in H-Ras driven models and reduced efficacy in K-Ras or N-Ras driven models.
Experimental Protocols
To aid in the replication and validation of findings related to FTI performance, detailed methodologies for key experiments are provided below.
Farnesyltransferase Activity Assay
This assay measures the enzymatic activity of FTase and its inhibition by compounds like this compound.
Principle: A fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS) and farnesyl pyrophosphate (FPP) are incubated with FTase. The transfer of the farnesyl group to the peptide leads to a change in the fluorescent properties of the dansyl group, which can be monitored over time.
Protocol:
-
Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 10 µM ZnCl2), DTT, and the fluorescent peptide substrate.
-
Add the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding FPP and purified FTase enzyme.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 505 nm).
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the impact of a compound on cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., SDS-HCl or DMSO).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Ras Processing
This technique is used to visualize the farnesylation status of Ras proteins. Unprocessed (unfarnesylated) Ras migrates slower on an SDS-PAGE gel than the processed (farnesylated) form.
Protocol:
-
Treat cells with this compound or a vehicle control for a specified time.
-
Lyse the cells in a suitable lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the Ras isoform of interest (e.g., anti-H-Ras, anti-K-Ras).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A shift in the band to a higher molecular weight indicates the accumulation of unprocessed, unfarnesylated Ras.
Soft Agar Colony Formation Assay
This assay assesses anchorage-independent growth, a hallmark of transformed cells.
Principle: Cancer cells can form colonies in a semi-solid medium (soft agar), while normal cells cannot. This assay measures the ability of a compound to inhibit this tumorigenic property.
Protocol:
-
Prepare a base layer of 0.5-0.6% agar in culture medium in a 6-well plate.
-
After the base layer solidifies, overlay it with a top layer of 0.3-0.4% agar containing a single-cell suspension of the cancer cells and the test compound (this compound) at various concentrations.
-
Incubate the plates at 37°C for 2-3 weeks, feeding the cells with culture medium periodically.
-
Stain the colonies with crystal violet and count them using a microscope.
-
Calculate the percentage of colony formation inhibition relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: Ras signaling pathway and the inhibitory action of this compound on farnesyltransferase.
References
- 1. K- and N-Ras are geranylgeranylated in cells treated with farnesyl protein transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. ascopubs.org [ascopubs.org]
Comparative Analysis of BMS-186511 and Analogs as Farnesyltransferase Inhibitors
For Immediate Release
A comprehensive meta-analysis of studies involving the farnesyltransferase inhibitor (FTI) BMS-186511 and its analogs reveals a class of potent anti-cancer agents targeting the post-translational modification of Ras proteins. This guide provides a comparative overview of the performance of these compounds, supported by available experimental data, to assist researchers, scientists, and drug development professionals in this field.
Farnesyltransferase (FTase) is a critical enzyme in the Ras signaling cascade, a pathway frequently dysregulated in human cancers. Inhibition of FTase prevents the farnesylation of Ras proteins, a key step for their localization to the cell membrane and subsequent activation of downstream growth-promoting signals. This compound is a bisubstrate analog inhibitor of FTase, demonstrating specificity for this enzyme over the closely related geranylgeranyltransferase I.[1]
Quantitative Comparison of Farnesyltransferase Inhibitors
While specific quantitative data for a broad range of direct this compound analogs is limited in publicly available literature, a comparison with other potent, structurally related farnesyltransferase inhibitors from Bristol-Myers Squibb, such as BMS-214662 and BMS-316810, provides valuable insights into the structure-activity relationships (SAR) of this class of compounds.
| Compound | Target | IC50 (nM) | Cell-Based Potency (EC50, nM) | In Vivo Efficacy | Key Structural Features |
| This compound | Farnesyltransferase | Data not publicly available | Inhibits malignant growth of schwannoma cells | Data not publicly available | Bisubstrate analog |
| BMS-214662 | Farnesyltransferase | Potent and selective | Good potency in soft agar growth assays (e.g., HCT-116, A2780) | Curative responses in human tumor xenografts (colon, pancreatic, lung, bladder) | Broad-spectrum apoptotic activity |
| BMS-316810 | Farnesyltransferase | 0.7 | Excellent potency in Ras-mutated cellular reversion assay | Orally active in a nude mouse tumor allograft efficacy study | Tetrahydroquinoline-based |
Experimental Protocols
The evaluation of farnesyltransferase inhibitors typically involves a combination of in vitro enzymatic assays and cell-based functional assays, followed by in vivo animal models.
In Vitro Farnesyltransferase Inhibition Assay
A common method for measuring the potency of FTase inhibitors is a fluorimetric assay. This high-throughput screening method relies on the enzymatic transfer of a farnesyl group from farnesyl pyrophosphate to a dansylated peptide substrate.[2][3]
Principle: The farnesylation of the dansyl-peptide substrate by FTase leads to a change in its fluorescent properties. The inhibition of this reaction by a compound is measured as a decrease in the fluorescence signal.[2][3]
General Protocol:
-
Recombinant human farnesyltransferase is incubated with the test compound at various concentrations.
-
Farnesyl pyrophosphate and a dansyl-labeled peptide substrate (e.g., Dansyl-GCVLS) are added to initiate the reaction.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 37°C).
-
The fluorescence is measured at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 550 nm emission).[2]
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell-Based Assays
Soft Agar Growth Assay: This assay assesses the ability of a compound to inhibit anchorage-independent growth, a hallmark of cancer cells.
General Protocol:
-
Cancer cell lines (e.g., HCT-116, A2780) are suspended in a soft agar matrix containing cell culture medium.[4]
-
The test compound is added to the medium at various concentrations.
-
The cells are incubated for a period of time (e.g., 7-14 days) to allow for colony formation.
-
Colonies are stained (e.g., with crystal violet) and counted.
-
The EC50 value, the concentration of the compound that inhibits colony formation by 50%, is determined.
In Vivo Tumor Xenograft Models
Animal models are crucial for evaluating the in vivo efficacy and tolerability of FTIs.
General Protocol:
-
Human tumor cells (e.g., HCT-116, Calu-1) are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).[4]
-
Once tumors are established, the mice are treated with the test compound via a relevant route of administration (e.g., oral, parenteral).[4]
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blot for protein expression).
Signaling Pathway and Experimental Workflow
The primary mechanism of action of farnesyltransferase inhibitors is the disruption of the Ras signaling pathway. The following diagrams illustrate the targeted pathway and a typical experimental workflow for evaluating these inhibitors.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of BMS-186511
For laboratory professionals engaged in drug development and scientific research, the proper management and disposal of chemical compounds like BMS-186511, a small molecule kinase inhibitor, are paramount for ensuring a safe laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, also known by its chemical name N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with appropriate care. The following personal protective equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If handling the powder form and there is a risk of dust formation, use a suitable respirator.
All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
1. Waste Segregation:
Proper segregation of waste at the point of generation is critical to prevent accidental chemical reactions and to ensure proper disposal.
-
Solid Waste:
-
Unused Compound: Any excess or expired solid this compound powder must be collected as hazardous chemical waste.
-
Contaminated Materials: All items that have come into direct contact with this compound, such as weighing paper, pipette tips, tubes, vials, and contaminated gloves, are to be considered solid chemical waste.
-
-
Liquid Waste:
-
Contaminated Solutions: All solutions containing this compound, including stock solutions (e.g., in DMSO), experimental buffers, and cell culture media, must be collected as liquid chemical waste.
-
2. Waste Containment:
-
Solid Waste: Place all solid waste contaminated with this compound into a designated, durable, and sealable hazardous waste container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound / N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride".
-
Liquid Waste: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container. This container must also be clearly labeled as "Hazardous Waste" with the chemical name and any solvents present. Keep the container securely closed when not in use.
3. Accidental Release Measures:
In the event of a spill, the following procedures should be followed:
-
Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.[1][2] Ensure adequate ventilation.
-
Environmental Precautions: Prevent the product from entering drains.[1][2]
-
Containment and Cleaning: Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[1][2]
4. Storage and Disposal:
-
Temporary Storage: Store sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area within your laboratory.
-
EHS Collection: Once the waste container is full or the experiments are complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for requesting a hazardous waste pickup.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Logistics for Handling BMS-186511
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling the potent pharmaceutical compound BMS-186511. The following procedural guidance is based on best practices for handling high-potency active pharmaceutical ingredients (HPAPIs) to ensure personnel safety and prevent contamination.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling potent compounds like this compound. A multi-layered approach to PPE is recommended to minimize exposure risk.
Recommended PPE for Handling this compound
| PPE Category | Item | Specifications & Best Practices |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosolization, such as weighing and transferring powders. A PAPR with an assigned protection factor (APF) of 1000 may be necessary for highly potent compounds. For lower-risk activities, a properly fitted N95 or higher-rated respirator may be sufficient, but a risk assessment should be performed.[1] |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be regularly changed, especially after direct contact with the compound or equipment. |
| Body Protection | Disposable Gown or Coverall | A long-sleeved, disposable gown that closes in the back is essential.[1] For procedures with a higher risk of contamination, a "bunny suit" or coverall made of a material like Tyvek® offers more complete protection.[1] Gowns should be changed every two to three hours or immediately after a spill.[1] |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles are required to protect against splashes and airborne particles. A face shield can be worn over goggles for full facial protection.[1] |
| Foot Protection | Shoe Covers | Disposable, slip-resistant shoe covers should be worn over laboratory footwear.[1] |
II. Engineering Controls & Facility Design
Engineering controls are the primary means of controlling exposure to potent compounds.
-
Containment: Handling of this compound powder should occur within a containment system, such as a flexible containment glove bag or a rigid isolator.[2] This provides a physical barrier between the operator and the compound.
-
Ventilation: All work with this compound should be conducted in a dedicated, well-ventilated area with a controlled exhaust system. General laboratory ventilation is not sufficient.
-
Decontamination: A designated area and validated procedures for decontaminating equipment and surfaces are required.
III. Standard Operating Procedure (SOP) for Handling this compound
This step-by-step protocol outlines the key stages of handling this compound safely.
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
1. Pre-Operation:
- Review Safety Documentation: Thoroughly review the Safety Data Sheet (SDS), if available, and all internal Standard Operating Procedures (SOPs) for handling potent compounds.
- Don PPE: Put on all required PPE in the correct sequence (e.g., shoe covers, inner gloves, gown, outer gloves, head cover, respirator, eye protection).
- Prepare Containment System: Ensure the containment system (glove box, isolator) is functioning correctly and is clean.
2. Operation:
- Weighing and Transfer: All weighing and transfer of this compound powder must be performed within the containment system. Use dedicated, disposable equipment where possible.
- Solution Preparation: Prepare solutions within the containment system. Ensure all containers are clearly labeled.
- Experimental Use: Conduct all experimental procedures involving this compound within a designated and controlled area.
3. Post-Operation:
- Decontamination: Decontaminate all surfaces and equipment according to validated procedures.
- Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.
- Waste Disposal: Dispose of all contaminated materials (PPE, disposable equipment, etc.) as hazardous waste in accordance with institutional and regulatory guidelines.
IV. Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: Contaminated PPE, disposable labware, and any spilled material should be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Method: All hazardous waste must be disposed of through a licensed hazardous waste disposal company. Incineration is often the preferred method for potent pharmaceutical waste.[2]
V. Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is contained within a containment system, follow the established spill cleanup procedure. For spills outside of containment, notify the appropriate safety personnel immediately. Do not attempt to clean up a large spill without proper training and equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
